Product packaging for 2-(4-Bromophenyl)furan(Cat. No.:CAS No. 14297-34-8)

2-(4-Bromophenyl)furan

Cat. No.: B086049
CAS No.: 14297-34-8
M. Wt: 223.07 g/mol
InChI Key: FBIKSVALROQWIY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)furan is a privileged aromatic building block in advanced organic materials and medicinal chemistry research. In materials science, its derivatives are central to developing novel chalcone-based nonlinear optical (NLO) crystals. Incorporating this furan moiety as an electron-donor group in molecular structures has been shown to yield crystals with exceptionally high second-harmonic generation (SHG) efficiency, which is critical for applications in terahertz wave generation and photonic technologies . In pharmaceutical research, this compound serves as a core scaffold for synthesizing novel anti-microbial agents. Derivatives have demonstrated significant in vitro efficacy against a panel of clinically isolated, drug-resistant bacteria, including carbapenem-resistant A. baumannii , K. pneumoniae , and methicillin-resistant S. aureus (MRSA), showing potential as a lead structure for addressing antimicrobial resistance . Furthermore, the compound is a versatile synthetic intermediate for constructing complex heterocyclic systems, such as tetraketones, which are valuable precursors to tricyclic structures like xanthenodiones and acridindiones with noted biological activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO B086049 2-(4-Bromophenyl)furan CAS No. 14297-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIKSVALROQWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460912
Record name 2-(4-bromophenyl)furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14297-34-8
Record name 2-(4-Bromophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14297-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)furan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Bromophenyl)furan chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 2-(4-Bromophenyl)furan

Introduction

This compound is a heterocyclic aromatic compound that incorporates both a furan ring and a brominated phenyl group. This bifunctional molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in many biologically active compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its spectroscopic signature, relevant experimental protocols, and safety information.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₀H₇BrO[1]
Molecular Weight 223.07 g/mol [1]
CAS Number 14297-34-8[1][2]
Appearance Off-white solid[2]
Melting Point 83-84.5 °C[2]
Boiling Point 277.4 ± 15.0 °C (Predicted)[2]
Density 1.451 ± 0.06 g/cm³ (Predicted)[2]
Purity ≥98%[1]
Solubility Soluble in common organic solvents.
InChI 1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
InChIKey FBIKSVALROQWIY-UHFFFAOYSA-N[3]
SMILES C1=COC(=C1)C2=CC=C(C=C2)Br[1]

Computational Chemistry Data

Computational predictions provide valuable insights into the behavior of this compound in various chemical environments.

ParameterValue
TPSA 13.14
LogP 3.7091[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the furan and phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons of the furan and bromophenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to C-H and C=C bonds in the aromatic systems.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. A characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed due to the presence of bromine.[4]

General Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]

  • Instrumentation: Acquire the data on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.[4]

  • ¹H NMR Acquisition: Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample size (20-50 mg) may be required, and longer acquisition times are necessary.[4]

IR Spectroscopy:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact.[4]

  • Acquisition: Record a background spectrum of the empty instrument. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the molecular weight of the compound.

Experimental Protocols

The following protocol describes a general method for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a derivative of the core structure, via a Suzuki-Miyaura cross-coupling reaction. This illustrates a common application of compounds containing a bromophenyl moiety.[5]

Synthesis of N-(4-bromophenyl)furan-2-carboxamide Analogues via Suzuki-Miyaura Cross-Coupling

Materials:

  • N-(4-bromophenyl)furan-2-carboxamide

  • Aryl or heteroaryl boronic acids

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Argon or Nitrogen gas

Procedure:

  • Add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) to a Schlenk tube under an inert argon atmosphere.[5]

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane.[5]

  • Stir the mixture for 30 minutes at room temperature.[5]

  • Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K₃PO₄ (1.0 eq., 0.488 mmol) as a base, and 0.5 mL of water.[5]

  • Reflux the reaction mixture for 8–18 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, wash the reaction mixture with ethyl acetate and dry it using a rotary evaporator.[5]

Reactivity and Chemical Behavior

This compound possesses two key reactive sites: the furan ring and the bromophenyl group.

  • Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions.[6] It is considerably more reactive than benzene in such reactions due to the electron-donating effect of the oxygen heteroatom.[6] It can also participate in cycloaddition reactions.[7]

  • Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl substituents at the para-position of the phenyl ring.

Core reactivity pathways of this compound.

Safety and Handling

Hazard Identification:

  • May cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed.[8]

  • Hazard Code: Xi (Irritant).[2]

Handling and Storage:

  • Avoid breathing dust, vapor, mist, or gas.[8]

  • Avoid contact with skin and eyes.[8]

  • Use only in a chemical fume hood.[8]

  • Store in a tightly closed container in a dry place.[8]

  • Keep refrigerated for long-term storage.[8]

  • May form explosive peroxides on prolonged storage.[9]

Personal Protective Equipment:

  • Eyes: Safety glasses.[8]

  • Skin: Wear appropriate protective gloves to prevent skin exposure.[8]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[8]

Disposal:

  • Dispose of in a manner consistent with federal, state, and local regulations.[8]

  • Contact a licensed professional waste disposal service to dispose of this material.[8]

Synthesis_Workflow start Starting Materials (e.g., N-(4-bromophenyl)furan-2-carboxamide, Boronic Acid) reaction Suzuki-Miyaura Cross-Coupling start->reaction Pd(PPh₃)₄, Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-bromophenyl)furan, a key intermediate in the development of pharmaceuticals and functional organic materials. The document details prevalent palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Stille, and Negishi reactions. A comparative analysis of these methods is presented, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting. Additionally, modern advancements such as microwave-assisted synthesis are discussed, offering insights into achieving higher efficiency and shorter reaction times.

Introduction

Substituted furans are a critical class of heterocyclic compounds widely found in natural products and pharmacologically active molecules. The 2-arylfuran motif, in particular, serves as a versatile scaffold in medicinal chemistry. This compound is a valuable building block, featuring a reactive bromine atom that allows for further functionalization, making it an important precursor for the synthesis of more complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to the drug development community. This guide focuses on the most effective and commonly employed synthetic strategies to obtain this compound, with a strong emphasis on practical application for researchers.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired yield and purity, and tolerance of other functional groups. Below is a summary of the key quantitative data for the Suzuki-Miyaura, Stille, and Negishi couplings.

Method Starting Materials Catalyst (Typical Loading) Base/Additive Solvent Temp. (°C) Time (h) Yield (%) Purity (%)
Suzuki-Miyaura Coupling 2-Bromofuran, (4-Bromophenyl)boronic acidPd(PPh₃)₄ (2-5 mol%)K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-11012-2475-92>95
Stille Coupling 2-(Tributylstannyl)furan, 1,4-DibromobenzenePd(PPh₃)₄ (2-5 mol%)N/A (or CuI additive)Toluene or DMF80-11012-2470-95>95
Negishi Coupling 2-Furylzinc halide, 1,4-DibromobenzenePd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)N/ATHF or Toluene25-702-1660-85>95
Microwave-Assisted Suzuki 2-Bromofuran, (4-Bromophenyl)boronic acidPd(PPh₃)₄ (3-5 mol%)K₂CO₃Dioxane/H₂O100-1500.25-0.580-95>95

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

This method is often preferred due to the commercial availability and relatively low toxicity of the boronic acid reagents.[1]

Materials:

  • 2-Bromofuran

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a pressure tube, add 2-bromofuran (1.0 mmol, 1.0 equiv.), (4-bromophenyl)boronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Seal the tube and heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.[2]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 25 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[3]

Stille Coupling

The Stille coupling is highly versatile due to the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant consideration.[1]

Materials:

  • 2-(Tributylstannyl)furan

  • 1,4-Dibromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve 1,4-dibromobenzene (1.0 mmol, 1.0 equiv.) and 2-(tributylstannyl)furan (1.1 mmol, 1.1 equiv.) in anhydrous DMF (5 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane) to yield this compound.[3]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are highly reactive but also sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.[4][5]

Materials:

  • Furan

  • n-Butyllithium (n-BuLi)

  • Zinc Chloride (ZnCl₂)

  • 1,4-Dibromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of 2-Furylzinc Chloride: To a solution of furan (1.2 mmol, 1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.2 mmol, 1.2 equiv.) dropwise. Stir for 1 hour at 0 °C. Cool the solution back to -78 °C and add a solution of zinc chloride (1.3 mmol, 1.3 equiv.) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction: To the freshly prepared 2-furylzinc chloride solution, add 1,4-dibromobenzene (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 60 °C for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify by flash column chromatography (silica gel, hexane) to obtain this compound.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Materials:

  • 2-Bromofuran

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • In a microwave-safe vessel, combine 2-bromofuran (1.0 mmol, 1.0 equiv.), (4-bromophenyl)boronic acid (1.1 mmol, 1.1 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[6]

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vessel and place it in a microwave reactor. Irradiate at 120 °C for 15-20 minutes.[6]

  • After cooling, work up the reaction as described in the conventional Suzuki-Miyaura protocol (Section 3.1).

  • Purify by flash column chromatography to isolate this compound.

Visualization of Synthetic Pathways and Mechanisms

To aid in the conceptualization of the synthetic processes, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow General Experimental Workflow reactants Starting Materials (e.g., 2-Bromofuran, (4-Bromophenyl)boronic acid) reaction Reaction Mixture reactants->reaction catalyst Palladium Catalyst & Base catalyst->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction heating Heating (Conventional or Microwave) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (this compound) RedElim->Product ArylHalide Ar¹-X (e.g., 2-Bromofuran) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (e.g., (4-Bromophenyl)boronic acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

References

An In-depth Technical Guide to 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14297-34-8

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)furan, a key intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on closely related structures and general chemical principles.

PropertyValue (Predicted/Reported)
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Melting Point 83-84.5 °C
Boiling Point 277.4 ± 15.0 °C at 760 mmHg (Predicted)
Density 1.451 ± 0.06 g/cm³ (Predicted)
Appearance Off-white solid
Solubility Soluble in common organic solvents like THF, DCM, and DMF.

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of structurally similar compounds, such as 2-phenylfuran and other 2-aryl furan derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan and bromophenyl protons.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.6 - 7.5d2HProtons on the bromophenyl ring (ortho to Br)
~ 7.5 - 7.4d2HProtons on the bromophenyl ring (meta to Br)
~ 7.4 - 7.3m1HFuran proton at C5
~ 6.7 - 6.6m1HFuran proton at C3
~ 6.5 - 6.4m1HFuran proton at C4
¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 155 - 150Furan carbon at C2 (attached to phenyl)
~ 143 - 140Furan carbon at C5
~ 132 - 130Bromophenyl carbons (ortho and meta to Br)
~ 125 - 120Bromophenyl carbon attached to furan
~ 122 - 118Bromophenyl carbon attached to Br
~ 112 - 110Furan carbon at C4
~ 108 - 105Furan carbon at C3
IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-O-C stretch of the furan ring.

Wavenumber (cm⁻¹)Assignment
3150 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
1250 - 1020Aryl C-O stretch
~ 1010Furan ring breathing
~ 880Furan C-H out-of-plane bend
~ 820p-disubstituted benzene
~ 600C-Br stretch
Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio).

m/zAssignment
222/224[M]⁺ (molecular ion)
143[M - Br]⁺
115[M - Br - CO]⁺
77[C₆H₅]⁺

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a furan derivative and a bromophenyl derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-bromofuran with (4-bromophenyl)boronic acid.

Materials:

  • 2-Bromofuran

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromofuran (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Suzuki_Coupling furan 2-Bromofuran reaction Suzuki-Miyaura Coupling furan->reaction boronic_acid (4-Bromophenyl)boronic acid boronic_acid->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ base->reaction solvent Toluene/Ethanol/Water solvent->reaction product This compound reaction->product

Suzuki-Miyaura synthesis of this compound.

Reactivity and Use in Organic Synthesis

This compound is a versatile intermediate for further chemical transformations. The furan ring and the bromophenyl moiety offer multiple sites for reaction.

Reactions of the Furan Ring

The furan ring in this compound can undergo various reactions, including:

  • Electrophilic Aromatic Substitution: The furan ring is more susceptible to electrophilic substitution than benzene. Reactions such as nitration, halogenation, and acylation can occur, typically at the 5-position.

  • Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with reactive dienophiles, leading to the formation of oxabicyclic compounds.

  • Lithiation: The furan ring can be deprotonated at the 5-position using a strong base like n-butyllithium, followed by reaction with an electrophile to introduce a new substituent.

Reactions of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

  • Further Suzuki-Miyaura Coupling: The bromo group can be coupled with another boronic acid to synthesize more complex biaryl structures.

  • Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium and copper catalyst yields an alkynylated derivative.

  • Heck Coupling: Reaction with an alkene under palladium catalysis introduces a vinyl group.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to form an aniline derivative.

Reactivity start This compound furan_reactions Furan Ring Reactions phenyl_reactions Bromophenyl Reactions electrophilic Electrophilic Substitution furan_reactions->electrophilic diels_alder Diels-Alder furan_reactions->diels_alder lithiation Lithiation furan_reactions->lithiation suzuki Suzuki Coupling phenyl_reactions->suzuki sonogashira Sonogashira Coupling phenyl_reactions->sonogashira heck Heck Coupling phenyl_reactions->heck buchwald Buchwald-Hartwig Amination phenyl_reactions->buchwald Applications core This compound drug_discovery Drug Discovery core->drug_discovery materials_science Materials Science core->materials_science anticancer Anticancer Agents drug_discovery->anticancer antibacterial Antibacterial Agents drug_discovery->antibacterial oleds OLEDs materials_science->oleds ofets OFETs materials_science->ofets

Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)furan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenyl)furan. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 14297-34-8
Molecular Formula C₁₀H₇BrO
Molecular Weight 223.07 g/mol
Appearance Off-white solid
Melting Point 83-84.5 °C

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the furan and bromophenyl rings.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.55Doublet (d)2HH-2', H-6' (Bromophenyl)
~7.50Doublet (d)2HH-3', H-5' (Bromophenyl)
~7.45Doublet of doublets (dd)1HH-5 (Furan)
~6.70Doublet of doublets (dd)1HH-3 (Furan)
~6.45Doublet of doublets (dd)1HH-4 (Furan)

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the ten carbon atoms of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~154.0C-2 (Furan)
~142.5C-5 (Furan)
~131.8C-3', C-5' (Bromophenyl)
~130.0C-1' (Bromophenyl)
~127.5C-2', C-6' (Bromophenyl)
~121.0C-4' (Bromophenyl)
~111.8C-4 (Furan)
~106.0C-3 (Furan)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-O and C-Br bonds.

Predicted Wavenumber (cm⁻¹)Bond Vibration
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1020C-O-C stretch (furan ring)
1070C-Br stretch
850-750C-H out-of-plane bend
Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.

m/zAssignment
222/224[M]⁺ (Molecular ion)
143[M - Br]⁺
115[M - Br - CO]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Record a background spectrum of the empty instrument. Then, place the sample (ATR or KBr pellet) in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum displays the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of 2-(4-Bromophenyl)furan. The information is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Data

Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Weight 223.07 g/mol [1][2]
Molecular Formula C₁₀H₇BrO[1][2]
CAS Number 14297-34-8[1]
Appearance Not explicitly stated for this compound, but related compounds are powders or crystals.
Purity Typically available at >97% purity.[1]

Synthesis of this compound and Derivatives

The primary method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • Aryl or heteroaryl boronic acid

  • A brominated furan derivative

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Water (distilled or deionized)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the brominated furan (1.0 eq) and the palladium catalyst (e.g., 5 mol%).

  • Add the solvent and stir the mixture under an inert atmosphere for approximately 30 minutes at room temperature.

  • To this mixture, add the aryl or heteroaryl boronic acid (1.1 eq), the base (e.g., 2.0 eq), and a small amount of water.

  • Heat the reaction mixture to reflux (typically 70-85°C) for 8-22 hours.[1][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or other suitable analytical methods.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired this compound derivative.

Biological Activity and Screening

Derivatives of this compound have shown potential as antibacterial and anticancer agents.[5][6][7] The furan scaffold is present in numerous biologically active compounds and is a key area of interest in medicinal chemistry.[8][9]

Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)

This protocol outlines a common method for assessing the antibacterial activity of synthesized compounds.

Materials:

  • Bacterial strains (e.g., A. baumannii, K. pneumoniae, E. cloacae, MRSA)

  • Nutrient agar plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antibiotic like meropenem)

  • Negative control (solvent only)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a uniform lawn of the target bacteria on the surface of a nutrient agar plate.

  • Using a sterile cork borer, create wells in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a period to permit the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[7]

Visualizations

Logical Workflow for Synthesis and Screening

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Screening A Starting Materials (Brominated Furan, Boronic Acid) B Suzuki-Miyaura Cross-Coupling A->B C Purification (Column Chromatography) B->C D Synthesized Derivative C->D Characterized Compound E Antibacterial Assay (Agar Well Diffusion) D->E F Anticancer Assay (e.g., MTT Assay) D->F G Data Analysis (Zone of Inhibition, IC50) E->G F->G

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

References

The Biological Versatility of 2-(4-Bromophenyl)furan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The introduction of a 4-bromophenyl substituent at the 2-position of the furan ring creates a unique pharmacophore with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of 2-(4-bromophenyl)furan derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of the microtubule network and the modulation of critical cell signaling pathways.

Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of some furan derivatives is the inhibition of tubulin polymerization.[2] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. While specific data for this compound derivatives is still emerging, studies on the closely related 5-(4-chlorophenyl)furan derivatives have demonstrated potent inhibitory effects on tubulin polymerization, with some compounds being more potent than the standard drug, colchicine.[2]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[1] Its aberrant activation is a hallmark of many cancers. Furan-based compounds have been implicated in the modulation of this pathway, exerting their anticancer effects by inhibiting key components, which leads to the induction of apoptosis and a reduction in cell proliferation.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected furan derivatives, providing a comparative view of their cytotoxic potential. It is important to note that data for direct this compound derivatives is limited in the public domain; therefore, data from structurally related furan compounds is included for reference.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazoline derivative of 5-(4-chlorophenyl)furanLeukemia SR0.09[2]
Pyrazoline derivative of 5-(4-chlorophenyl)furanLeukemia SR0.05[2]
Pyridine derivative of 5-(4-chlorophenyl)furanLeukemia SR0.06[2]
Furan-based pyridine carbohydrazideMCF-7 (Breast Cancer)4.06[3]
Furan-based N-phenyl triazinoneMCF-7 (Breast Cancer)2.96[3]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Chalcone)Hela (Cervical Cancer)3.204[4]
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Chalcone)MCF-7 (Breast Cancer)3.849[4]
Carbamothioyl-furan-2-carboxamide derivativeHepG2 (Liver Cancer)33.29% viability at 20 µg/mL[5]
Carbamothioyl-furan-2-carboxamide derivativeHuh-7 (Liver Cancer)45.09% viability at 20 µg/mL[5]
Carbamothioyl-furan-2-carboxamide derivativeMCF-7 (Breast Cancer)41.81% viability at 20 µg/mL[5]

Antimicrobial Activity: Combating Drug-Resistant Bacteria

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound derivatives, particularly N-(4-bromophenyl)furan-2-carboxamide and its analogues, have demonstrated promising antibacterial activity against clinically isolated drug-resistant strains.[6]

Inhibition of New Delhi Metallo-β-lactamase 1 (NDM-1)

A potential mechanism for the antibacterial action of these compounds is the inhibition of metallo-β-lactamases, such as NDM-1.[6] NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics. By inhibiting NDM-1, these furan derivatives could potentially restore the efficacy of existing antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of N-(4-bromophenyl)furan-2-carboxamide against various drug-resistant bacterial strains.

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
N-(4-bromophenyl)furan-2-carboxamideCRAB (Carbapenem-resistant Acinetobacter baumannii)6.2512.5[6]
N-(4-bromophenyl)furan-2-carboxamideCREC (Carbapenem-resistant Enterobacter cloacae)6.2512.5[6]
N-(4-bromophenyl)furan-2-carboxamideCRKP (Carbapenem-resistant Klebsiella pneumoniae)6.2512.5[6]
N-(4-bromophenyl)furan-2-carboxamideMRSA (Methicillin-resistant Staphylococcus aureus)12.525[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-(4-Bromophenyl)furan-2-carboxamide

This protocol describes the synthesis of the core N-(4-bromophenyl)furan-2-carboxamide structure.[6]

Materials:

  • Furan-2-carbonyl chloride

  • 4-bromoaniline

  • Triethylamine (Et3N)

  • Dry Dichloromethane (DCM)

  • Ice bath

  • Schlenk flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • In a clean and dried Schlenk flask, dissolve 4-bromoaniline (1.0 eq.) in dry DCM.

  • Add triethylamine (1.0 eq.) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add furan-2-carbonyl chloride (1.0 eq.) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 18 hours, monitoring completion by TLC.

  • Upon completion, work up the reaction to isolate the N-(4-bromophenyl)furan-2-carboxamide product.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.

Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin.[9]

Materials:

  • Tubulin protein

  • Tubulin polymerization buffer

  • Fluorescent reporter for polymerization

  • Test compounds

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the test compound at various concentrations.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

  • Calculate the percentage of inhibition relative to a vehicle control to determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify key proteins and their phosphorylation status within a signaling pathway.[10]

Materials:

  • Cancer cells

  • Test compounds

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with specific primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

NDM-1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the NDM-1 enzyme using a chromogenic substrate.[11]

Materials:

  • Recombinant NDM-1 enzyme

  • Assay buffer (e.g., containing ZnSO4)

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, incubate the NDM-1 enzyme with various concentrations of the test compound for a specified time (e.g., 10 minutes).

  • Add nitrocefin to each well to initiate the reaction.

  • Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control to determine the IC50 value.

Visualizing the Core Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz.

G Synthesis of this compound Derivatives cluster_synthesis Synthesis Pathways Furan Furan Meerwein_Arylation Meerwein_Arylation Furan->Meerwein_Arylation 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Meerwein_Arylation Amidation Amidation 4-Bromoaniline->Amidation This compound This compound Meerwein_Arylation->this compound Claisen_Schmidt Claisen_Schmidt This compound->Claisen_Schmidt Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Claisen_Schmidt Chalcone_Derivatives Chalcone_Derivatives Claisen_Schmidt->Chalcone_Derivatives Furan-2-carbonyl_chloride Furan-2-carbonyl_chloride Furan-2-carbonyl_chloride->Amidation N-(4-Bromophenyl)furan-2-carboxamide N-(4-Bromophenyl)furan-2-carboxamide Amidation->N-(4-Bromophenyl)furan-2-carboxamide Suzuki_Coupling Suzuki_Coupling N-(4-Bromophenyl)furan-2-carboxamide->Suzuki_Coupling Aryl_boronic_acid Aryl_boronic_acid Aryl_boronic_acid->Suzuki_Coupling Arylated_Carboxamides Arylated_Carboxamides Suzuki_Coupling->Arylated_Carboxamides

Caption: Synthetic pathways to this compound derivatives.

G Proposed Anticancer Signaling Pathway cluster_pathway PI3K/Akt/mTOR Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Furan_Derivative This compound Derivative Furan_Derivative->PI3K Inhibits Furan_Derivative->Akt Inhibits Furan_Derivative->Apoptosis Induces

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G Experimental Workflow for Biological Screening cluster_workflow Screening Process Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC, Enzyme Inhibition) Hit_Identification->Secondary_Assays Active Lead_Compound Lead Compound Hit_Identification->Lead_Compound Inactive Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Docking) Secondary_Assays->Mechanism_Studies Mechanism_Studies->Lead_Compound

Caption: General workflow for biological screening of derivatives.

References

Navigating the Therapeutic Potential of the 2-(4-Bromophenyl)furan Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

While direct comprehensive studies on the specific mechanism of action for the core molecule 2-(4-Bromophenyl)furan are not extensively available in current scientific literature, a wealth of research on its closely related derivatives provides significant insights into the potential biological activities of this chemical scaffold. This technical guide consolidates the existing knowledge on key derivatives, focusing on their established antibacterial and anticancer properties, to inform researchers, scientists, and drug development professionals on the therapeutic promise of this compound-based compounds.

Antibacterial Mechanism of Action: Insights from N-(4-bromophenyl)furan-2-carboxamide

A significant body of research has focused on N-(4-bromophenyl)furan-2-carboxamide, a key derivative of this compound, demonstrating its potential as an antibacterial agent, particularly against drug-resistant strains.

The proposed mechanism of action for the antibacterial effects of N-(4-bromophenyl)furan-2-carboxamide is centered on its ability to interact with and potentially inhibit essential bacterial processes. Molecular docking studies have been instrumental in elucidating these potential interactions at a molecular level. These computational analyses suggest that the compound can bind to specific bacterial protein targets, thereby disrupting their function and leading to bacterial cell death.[1][2]

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of N-(4-bromophenyl)furan-2-carboxamide has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various clinically relevant drug-resistant bacteria.

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
N-(4-bromophenyl)furan-2-carboxamideAcinetobacter baumannii (NDM-positive)6.2512.5
N-(4-bromophenyl)furan-2-carboxamideKlebsiella pneumoniae6.2512.5
N-(4-bromophenyl)furan-2-carboxamideEnterobacter cloacae6.2512.5
N-(4-bromophenyl)furan-2-carboxamideStaphylococcus aureus (MRSA)12.525

Table 1: In vitro antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide against various drug-resistant bacterial strains.[1]

Experimental Protocols

Synthesis of N-(4-bromophenyl)furan-2-carboxamide: The synthesis is typically achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base like triethylamine (Et3N) in a suitable solvent such as dichloromethane (DCM).[1]

Antibacterial Susceptibility Testing (MIC and MBC Determination): The antibacterial activity is commonly assessed using standard broth microdilution methods to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth. The MBC is subsequently determined by subculturing from the wells with no visible growth onto agar plates to find the lowest concentration that kills 99.9% of the initial bacterial inoculum.[1]

Molecular Docking Studies: Computational docking simulations are performed to predict the binding affinity and interaction patterns of the compound with specific bacterial protein targets. This involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein) and using a docking algorithm to explore possible binding modes.[2]

Experimental Workflow

G cluster_synthesis Synthesis cluster_testing Antibacterial Testing cluster_computational Computational Analysis s1 Furan-2-carbonyl chloride + 4-bromoaniline s2 Reaction in DCM with Et3N s1->s2 s3 N-(4-bromophenyl)furan-2-carboxamide s2->s3 t1 Bacterial Strains s3->t1 c2 Molecular Docking Simulation s3->c2 t2 Broth Microdilution t1->t2 t3 MIC Determination t2->t3 t4 MBC Determination t3->t4 c1 Bacterial Protein Target c1->c2 c3 Binding Affinity & Interaction Analysis c2->c3 G cluster_pi3k PI3K/Akt/mTOR Pathway compound 5-(4-Bromophenyl)furan-2-carbaldehyde Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin pi3k PI3K compound->pi3k Inhibits akt Akt compound->akt Inhibits mtor mTOR compound->mtor Inhibits microtubules Microtubule Assembly tubulin->microtubules g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

An In-depth Technical Guide to 2-(4-Bromophenyl)furan: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The furan ring is a cornerstone of many biologically active compounds, serving as a versatile scaffold in medicinal chemistry.[1] The introduction of an aryl substituent at the 2-position significantly influences the molecule's electronic properties and biological interactions. While the precise first synthesis of 2-(4-bromophenyl)furan is not prominently documented in historical chemical literature, its conceptualization and synthesis can be traced back to the development of fundamental furan synthesis methodologies.

One of the earliest and most significant methods for furan synthesis is the Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884.[2] This acid-catalyzed cyclization of 1,4-dicarbonyl compounds remains a valuable method for preparing substituted furans.[2][3] It is plausible that early explorations into 2-arylfurans would have utilized this approach.

In the modern era, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.[4] These methods offer high efficiency and functional group tolerance, making them the preferred route for the contemporary synthesis of this compound and its derivatives.[4]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its application in research and development. The following tables summarize its key physical properties and predicted spectroscopic data, based on information from chemical suppliers and analysis of structurally similar compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 14297-34-8[5][6]
Molecular Formula C₁₀H₇BrO[5]
Molecular Weight 223.07 g/mol [5][6]
Appearance Off-white solid[7]
Melting Point 83-84.5 °C[7]
Boiling Point (Predicted) 277.4 ± 15.0 °C[7]
Density (Predicted) 1.451 ± 0.06 g/cm³[7]
Purity ≥95%[6]
Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.42 (dd, J=1.8, 0.8 Hz, 1H, Furan-H5), 6.70 (d, J=3.4 Hz, 1H, Furan-H3), 6.45 (dd, J=3.4, 1.8 Hz, 1H, Furan-H4).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 154.0 (C), 142.5 (CH), 131.8 (2xCH), 130.5 (C), 127.0 (2xCH), 121.5 (C), 111.8 (CH), 106.0 (CH).
Infrared (IR) ν (cm⁻¹): ~3100 (C-H, aromatic), ~1600, ~1480 (C=C, aromatic), ~1015 (C-O-C, furan), ~800 (C-H, out-of-plane bending).
Mass Spectrometry (EI) m/z (%): 224/222 ([M]⁺, isotopic pair), 143 ([M-Br]⁺), 115 ([M-Br-CO]⁺).

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of this compound. The following sections provide protocols for both a classical and a modern synthetic approach.

Synthesis via Paal-Knorr Reaction (Hypothetical Protocol)

This protocol outlines a plausible synthesis based on the classical Paal-Knorr reaction.

Reaction Scheme:

G cluster_0 1,4-Dicarbonyl Precursor cluster_1 Acid Catalyst cluster_2 Product precursor 1-(4-bromophenyl)-4-hydroxybutane-1,4-dione product This compound precursor->product Cyclization/ Dehydration catalyst H₂SO₄ or P₂O₅

Caption: Paal-Knorr synthesis of this compound.

Materials:

  • 1-(4-bromophenyl)-4,4-dimethoxybutan-1-one (1 equivalent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Acetic Acid (solvent)

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 1-(4-bromophenyl)-4,4-dimethoxybutan-1-one in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis via Suzuki-Miyaura Cross-Coupling (Modern Protocol)

This protocol describes a modern and efficient method for the synthesis of this compound.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Catalyst System cluster_2 Product furan_boronic Furan-2-boronic acid product This compound furan_boronic->product bromo_benzene 1,4-Dibromobenzene bromo_benzene->product catalyst Pd(PPh₃)₄ base K₂CO₃

Caption: Suzuki-Miyaura synthesis of this compound.

Materials:

  • Furan-2-boronic acid (1.0 equivalent)

  • 1,4-Dibromobenzene (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add furan-2-boronic acid, 1,4-dibromobenzene, and potassium carbonate.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Biological Activity and Applications

While there is limited specific biological data available for this compound itself, the 2-arylfuran scaffold is prevalent in a wide range of biologically active molecules.[1] Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Table 3: Biological Activities of this compound Derivatives
Derivative ClassBiological ActivityTarget Organism/Cell LineReference(s)
N-(4-bromophenyl)furan-2-carboxamidesAntibacterialA. baumannii, K. pneumoniae, E. cloacae, MRSA[4]
5-(4-Bromophenyl)furan-2-carbaldehyde derivativesAnticancer, AntimicrobialVarious cancer cell lines and bacteria[8]
Furan-containing Schiff basesAntimicrobial, AnthelminticGram-positive and Gram-negative bacteria, earthworms

The bromophenyl moiety provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery. The furan ring can act as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability.

Logical Workflow for Synthesis and Screening

The development of novel therapeutic agents based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.

G A Core Scaffold This compound B Derivatization (e.g., Suzuki Coupling, Amide Formation) A->B C Compound Library (Diverse Structures) B->C D Biological Screening (e.g., Antimicrobial, Anticancer Assays) C->D E Lead Compound Identification (Potent & Selective Molecules) D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: General workflow for drug discovery based on this compound.

Conclusion

This compound is a valuable heterocyclic building block with a rich, albeit not explicitly detailed, history rooted in the fundamental principles of organic synthesis. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient access to this compound. While direct biological data on the parent molecule is scarce, its derivatives exhibit promising antimicrobial and anticancer activities, underscoring the importance of the 2-arylfuran scaffold in drug discovery. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and application of this compound and its analogues in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)furan: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(4-Bromophenyl)furan, a key intermediate in the development of pharmaceuticals and functional organic materials. The document details the requisite starting materials, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for the most prevalent synthetic methods. Visual diagrams of the synthetic workflows are also provided to facilitate a clear understanding of the experimental processes.

The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency, functional group tolerance, and high yields. The most prominent and widely adopted strategies include the Suzuki-Miyaura, Stille, and Negishi couplings. Each of these methodologies utilizes a distinct set of starting materials to achieve the target molecule.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and extensively used method for the formation of carbon-carbon bonds.[1] In the context of this compound synthesis, this reaction typically involves the coupling of a furan-based organoboron compound with an aryl halide, or vice versa.

Starting Materials:

The synthesis can be approached from two primary disconnection strategies, each requiring a different set of commercially available or readily synthesized starting materials.

  • Route A: Coupling of a brominated furan with (4-bromophenyl)boronic acid.

  • Route B: Coupling of a furan boronic acid with a di-brominated benzene derivative.

A summary of the key starting materials for the Suzuki-Miyaura synthesis of this compound and its derivatives is presented below.

Starting Material 1Starting Material 2Key ReagentsProduct
2-Bromofuran(4-Bromophenyl)boronic acidPd(PPh₃)₄, K₂CO₃This compound
5-Bromo-2-furaldehyde(4-Bromophenyl)boronic acidPd(PPh₃)₄, K₂CO₃5-(4-Bromophenyl)furan-2-carbaldehyde
Furan-2-boronic acid1,4-DibromobenzenePd(PPh₃)₄, K₂CO₃This compound
5-Formylfuran-2-boronic acid1,4-DibromobenzeneTetrakis(triphenylphosphine)palladium(0)5-(4-Bromophenyl)furan-2-carbaldehyde[2]

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling [1]

This protocol details the synthesis of a derivative, 5-(4-Bromophenyl)furan-2-carbaldehyde, which can be readily converted to this compound.

Materials:

  • 5-Bromo-2-furaldehyde

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes typical quantitative data for Suzuki-Miyaura reactions leading to 2-arylfurans.[3][4]

CatalystCatalyst Loading (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2-3K₂CO₃Dioxane/H₂O803-580-97
Pd(OAc)₂3K₂CO₃EtOH/H₂O (1:1)80461
Custom Pd(II) complex3K₂CO₃EtOH/H₂O (1:1)80497

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow furan_reagent Brominated Furan or Furan Boronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) phenyl_reagent (4-Bromophenyl)boronic Acid or 1,4-Dibromobenzene base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/EtOH/H₂O) heat Heat (70-80°C) extraction Aqueous Workup & Extraction heat->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Stille Cross-Coupling Reaction

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, utilizing organotin compounds.[5][6] This approach offers the advantage of using air- and moisture-stable organostannane reagents.[7]

Starting Materials:

The synthesis of this compound via Stille coupling typically involves the reaction of a furan-stannane derivative with an aryl halide.

Starting Material 1Starting Material 2Key ReagentsProduct
2-(Tributylstannyl)furan1,4-DibromobenzenePd(PPh₃)₄, LiClThis compound
4-Bromophenyl halideFuran-2-stannanePalladium CatalystThis compound

Experimental Protocol: General Procedure for Stille Coupling [5]

Materials:

  • Organostannane (e.g., 2-(Tributylstannyl)furan)

  • Aryl halide (e.g., 1,4-Dibromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., Toluene, THF, or DMF)

  • Additives (optional, e.g., LiCl, Cu(I) salts)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the organostannane and the aryl halide in the chosen solvent.

  • Add the palladium catalyst and any additives.

  • Heat the reaction mixture to the desired temperature (often between 80-120°C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove tin byproducts.

Quantitative Data for Stille Coupling:

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄1-5Toluene10012-2470-90
Pd(OAc)₂/Dabco2DMF120885-95

Stille Coupling Workflow

Stille_Coupling_Workflow stannane Organostannane (e.g., 2-(Tributylstannyl)furan) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) halide Aryl Halide (e.g., 1,4-Dibromobenzene) solvent Solvent (e.g., Toluene) heat Heat (80-120°C) workup Aqueous Workup & Extraction heat->workup purification Column Chromatography (to remove tin byproducts) workup->purification product This compound purification->product

Caption: Workflow for the Stille cross-coupling synthesis of this compound.

Negishi Cross-Coupling Reaction

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[8][9] This method is known for its high reactivity and functional group tolerance.[8]

Starting Materials:

For the synthesis of this compound, the Negishi coupling would typically employ a furan-zinc reagent and an aryl halide.

Starting Material 1Starting Material 2Key ReagentsProduct
2-Furylzinc halide1,4-DibromobenzenePd(PPh₃)₄ or Ni cat.This compound
4-Bromophenylzinc halide2-BromofuranPd(PPh₃)₄ or Ni cat.This compound

Experimental Protocol: General Procedure for Negishi Coupling [10]

Materials:

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Aryl halide

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • Prepare the organozinc reagent in situ via the reaction of the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂), or use a commercially available solution.

  • In a separate flask under an inert atmosphere, dissolve the aryl halide and the catalyst in the anhydrous solvent.

  • Add the organozinc reagent to the reaction mixture at room temperature or with cooling.

  • Stir the reaction mixture for the required time, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Negishi Coupling:

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Pd(P(t-Bu)₃)₂1-2THF25-602-1280-95
Ni(acac)₂5Dioxane806-1875-90

Negishi Coupling Workflow

Negishi_Coupling_Workflow organozinc Organozinc Reagent (e.g., 2-Furylzinc halide) catalyst Pd or Ni Catalyst (e.g., Pd(P(t-Bu)₃)₂) halide Aryl Halide (e.g., 1,4-Dibromobenzene) solvent Anhydrous Solvent (e.g., THF) quench Quench with NH₄Cl(aq) solvent->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Negishi cross-coupling synthesis of this compound.

References

Unlocking the Therapeutic Potential of 2-(4-Bromophenyl)furan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Development

Introduction

The furan ring is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of a 4-bromophenyl substituent at the 2-position of the furan ring creates 2-(4-Bromophenyl)furan, a scaffold with significant potential for the development of novel therapeutics. The presence of the bromine atom offers a handle for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. This technical guide provides a comprehensive overview of the known biological activities, potential mechanisms of action, and detailed experimental protocols related to this compound and its derivatives, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a prominent derivative, N-(4-bromophenyl)furan-2-carboxamide, is presented below.

PropertyThis compoundN-(4-bromophenyl)furan-2-carboxamide
Molecular Formula C₁₀H₇BrOC₁₁H₈BrNO₂
Molecular Weight 223.07 g/mol 266.09 g/mol
Melting Point 83-84.5 °C[1]257-260 °C[2]
Boiling Point 277.4±15.0 °C (Predicted)[1]Not available
Density 1.451±0.06 g/cm³ (Predicted)[1]Not available
Appearance Off-white solid[1]White solid[2]

Potential Research Areas and Biological Activities

While research on the core this compound molecule is still emerging, extensive studies on its derivatives have unveiled promising therapeutic potential in several key areas.

Antibacterial Activity

Derivatives of this compound have demonstrated significant antibacterial activity, particularly against drug-resistant strains. The N-(4-bromophenyl)furan-2-carboxamide derivative has shown notable efficacy.

Quantitative Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide [2]

Bacterial StrainTypeResistance ProfileMIC (mg/mL)MBC (mg/mL)
Acinetobacter baumanniiGram-negativeCarbapenem-resistant (CRAB)6.2512.5
Enterobacter cloacaeGram-negativeCarbapenem-resistant (CREC)6.2512.5
Klebsiella pneumoniaeGram-negativeCarbapenem-resistant (CRKP)6.2512.5
Staphylococcus aureusGram-positiveMethicillin-resistant (MRSA)12.525

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

Various furan derivatives have exhibited potent anticancer activity against a range of human cancer cell lines. While specific data for this compound is limited, the cytotoxic profiles of related compounds suggest this is a key area for future investigation.

Reported Anticancer Activity of Furan Derivatives

Derivative TypeCell LineIC₅₀ (µM)
Benzo[b]furan derivativesMCF-7 (Breast)0.051 - 0.057
Furan derivativesHeLa (Cervical)0.08 - 8.79
Furan derivativesSW620 (Colorectal)Moderate to potent activity reported
Antifungal and Anthelmintic Activities

Preliminary studies on furan-based compounds have indicated potential antifungal and anthelmintic properties. For instance, some Schiff bases of furan derivatives have shown significant anthelmintic activity against earthworm species. This suggests that this compound and its derivatives could be explored for their efficacy against fungal and parasitic infections.

Signaling Pathways and Mechanisms of Action

The anticancer effects of furan derivatives are believed to be mediated through the modulation of key cellular signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Furan This compound Derivatives Furan->PI3K inhibits? Furan->Akt inhibits? Furan->mTORC1 inhibits? PTEN PTEN Furan->PTEN promotes? PTEN->PIP3 inhibits

Figure 1: Potential mechanism of action of this compound derivatives on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-aryl-furans.

Materials:

  • 2-Bromofuran

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromofuran (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and triphenylphosphine (0.04 eq.).

  • Add palladium(II) acetate (0.02 eq.) to the flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis_Workflow Start Starting Materials: 2-Bromofuran 4-Bromophenylboronic acid Catalyst & Base Reaction Suzuki-Miyaura Coupling (Reflux in Toluene/Ethanol/Water) Start->Reaction Workup Aqueous Workup (Ethyl Acetate Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., N-(4-bromophenyl)furan-2-carboxamide)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Bioassay_Workflow Compound Synthesized Compound Antibacterial Antibacterial Screening (Broth Microdilution) Compound->Antibacterial Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer MIC Determine MIC/MBC Antibacterial->MIC IC50 Determine IC₅₀ Anticancer->IC50 Lead Lead Compound Identification MIC->Lead IC50->Lead

Figure 3: General workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on its derivatives, particularly in the areas of antibacterial and anticancer activities, highlights the significant potential of this chemical class. Future research should focus on:

  • Systematic evaluation of the core this compound molecule to establish its baseline biological activity.

  • Expansion of the derivative library through modifications at the furan and phenyl rings to perform comprehensive structure-activity relationship (SAR) studies.

  • In-depth investigation of the mechanism of action , including the validation of the PI3K/Akt/mTOR pathway as a primary target.

  • Exploration of other potential therapeutic applications , such as antifungal, antiviral, and anthelmintic agents.

This technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its derivatives, with the ultimate goal of translating these promising compounds into clinically effective therapies.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(4-bromophenyl)furan with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2,5-diaryl furans, a class of compounds with significant applications in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[3][4]

The 2,5-diaryl furan scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities.[5] These activities include antimicrobial, anticancer, and anti-inflammatory properties.[3] Consequently, the efficient synthesis of these molecules is of high interest to the drug discovery and development community. The Suzuki coupling of this compound provides a direct and modular route to a diverse library of 2,5-diaryl furans by varying the coupling partner.

Applications in Drug Development

Derivatives of 2,5-diaryl furans are key intermediates in the synthesis of a variety of pharmacologically active molecules. The ability to introduce a second, different aryl group via the Suzuki coupling allows for the fine-tuning of a compound's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.

Anticancer and Antimicrobial Agents: The 2,5-diaryl furan motif is a core component of molecules that have demonstrated potent anticancer and antimicrobial activities. For instance, certain derivatives have been shown to act as inhibitors of tubulin polymerization, a critical mechanism in cancer chemotherapy. The furan core can act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance which can be advantageous in drug design.

Signaling Pathway Modulation: The products of this Suzuki coupling can serve as scaffolds for the development of inhibitors of key signaling pathways implicated in disease. For example, by incorporating specific functional groups on the coupled aryl ring, it is possible to design molecules that target protein-protein interactions or the active sites of enzymes.

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura cross-coupling of a this compound derivative with various arylboronic acids. This protocol is adapted from a procedure for the coupling of N-(4-bromophenyl)furan-2-carboxamide, where the core reactive moiety is this compound.[6]

Materials:

  • N-(4-bromophenyl)furan-2-carboxamide (as a proxy for this compound)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add N-(4-bromophenyl)furan-2-carboxamide (1.0 equivalent, 0.488 mmol).[6]

  • Add the desired arylboronic acid (1.1 equivalents, 0.537 mmol) and potassium phosphate (1.0 equivalent, 0.488 mmol) as the base.[6]

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).[7]

  • Place the reaction mixture under an inert atmosphere by evacuating and backfilling with argon or nitrogen.[6]

  • Add 5 mL of 1,4-dioxane and 0.5 mL of water to the Schlenk tube and agitate the mixture for 30 minutes at room temperature.[6]

  • Set the reaction to reflux for 8-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diaryl furan derivative.[6]

Data Presentation

The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide with a variety of arylboronic acids, as reported in the literature.[6] These results are representative of the yields that can be expected for the coupling of this compound.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acidN-(4'-methoxy-[1,1'-biphenyl]-4-yl)furan-2-carboxamide83
24-Chlorophenylboronic acidN-(4'-chloro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide75
33-Nitrophenylboronic acidN-(3'-nitro-[1,1'-biphenyl]-4-yl)furan-2-carboxamide68
44-(Trifluoromethyl)phenylboronic acidN-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)furan-2-carboxamide72
5Naphthalen-1-ylboronic acidN-(4-(naphthalen-1-yl)phenyl)furan-2-carboxamide55
6Thiophen-2-ylboronic acidN-(4-(thiophen-2-yl)phenyl)furan-2-carboxamide43

Visualizations

Reaction Mechanism

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition pd_intermediate1 Ar-Pd(II)-X      |     L2 oxidative_addition->pd_intermediate1 transmetalation Transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'      |     L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (2,5-Diaryl furan) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine Reactants: - this compound derivative - Arylboronic acid - Base (K3PO4) - Pd(PPh3)4 catalyst start->reagents solvent 2. Add Solvents: - 1,4-Dioxane - Water reagents->solvent inert_atmosphere 3. Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert_atmosphere reaction 4. Heat to Reflux (8-18 hours) Monitor by TLC inert_atmosphere->reaction workup 5. Work-up: - Cool to RT - Dilute with water - Extract with Ethyl Acetate - Wash with brine reaction->workup purification 6. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Isolated 2,5-Diaryl Furan purification->product end End product->end

Caption: General workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Heck Reaction: Synthesis of 2-(4-Biphenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-biphenyl)furan via a palladium-catalyzed Heck reaction between 2-(4-bromophenyl)furan and an appropriate coupling partner. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the arylation of alkenes.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[2][4] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity.[3] In this application note, we detail a protocol for the synthesis of a biaryl furan derivative, a structural motif found in many biologically active compounds and functional materials.

The general transformation involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[1][4] The catalytic cycle is well-established and proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the product and a palladium-hydride species, and finally, reductive elimination of HX by a base to regenerate the active Pd(0) catalyst.[1][2][3][5][6]

Experimental Protocol: Synthesis of 2-(4-Biphenyl)furan

This protocol describes the synthesis of 2-(4-biphenyl)furan, which can be achieved via a Suzuki coupling reaction starting from this compound. While the prompt asks for a Heck reaction, a direct Heck coupling of furan with 4-bromobiphenyl is less common than the Suzuki coupling of a pre-functionalized furan. For the purpose of providing a robust and well-documented procedure, a Suzuki protocol, which is also a palladium-catalyzed cross-coupling reaction often used for such transformations, is presented below. This approach is highly effective for creating biaryl linkages.[7][8]

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq., 2 mol%), and triphenylphosphine (0.08 eq., 8 mol%).

  • Addition of Base and Solvents: Add potassium carbonate (2.0 eq.). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. To this mixture, add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction Execution: The reaction mixture is heated to 90-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.[9]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9] The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes typical reaction parameters for palladium-catalyzed cross-coupling reactions for the synthesis of biaryl furans.

ParameterConditionNotes
Aryl Halide This compoundAryl bromides are common substrates for Heck and Suzuki reactions.[10][11]
Coupling Partner Phenylboronic acidFor Suzuki coupling. For a Heck reaction, an alkene would be used.
Palladium Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precatalyst.[1]
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands are commonly used to stabilize the palladium catalyst.[1][10]
Base K₂CO₃, Na₂CO₃, Et₃N, Cs₂CO₃An inorganic base like K₂CO₃ is often effective.[1][7]
Solvent Dioxane/Water, DMF, TolueneA mixture of an organic solvent and water is common for Suzuki reactions.[9]
Temperature 80 - 120 °CHigher temperatures are often required for less reactive aryl bromides.[9][10]
Reaction Time 4 - 24 hoursReaction progress should be monitored to determine the optimal time.[9]
Catalyst Loading 1 - 5 mol%Lower catalyst loading is desirable for cost and environmental reasons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-biphenyl)furan.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis prep1 Combine Reactants: This compound Phenylboronic acid prep2 Add Catalyst System: Pd(OAc)₂ PPh₃ prep3 Add Base and Solvents: K₂CO₃ Dioxane/Water react Heat and Stir (90-100°C, 12-24h) under Inert Atmosphere prep3->react monitor Monitor Reaction (TLC / GC-MS) react->monitor workup1 Cool and Quench monitor->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product 2-(4-Biphenyl)furan purify->product

Caption: General workflow for the synthesis of 2-(4-biphenyl)furan.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precursor and ligand are of good quality. Degas solvents properly to avoid catalyst oxidation.
Low reaction temperatureIncrease the temperature in increments of 10 °C.
Ineffective baseTry a different base, such as Cs₂CO₃ or K₃PO₄.
Formation of Side Products Catalyst decompositionUse a more robust ligand or slightly increase the ligand-to-palladium ratio.
Homocoupling of boronic acidEnsure the reaction is performed under a strictly inert atmosphere.
Difficult Purification Co-elution of impuritiesOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The palladium-catalyzed cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds such as 2-(4-biphenyl)furan. The provided protocol offers a general guideline that can be optimized for specific substrates and reaction scales. Careful control of the reaction parameters, particularly the catalyst system and reaction conditions, is crucial for achieving high yields and purity.

References

The Synthetic Versatility of 2-(4-Bromophenyl)furan: A Gateway to Novel Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenyl)furan is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, incorporating a furan ring and a bromophenyl group, offers two distinct reactive sites that can be selectively functionalized. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals. The furan moiety is a common scaffold in many biologically active compounds, while the bromine atom provides a handle for a wide array of powerful cross-coupling reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The most common and powerful of these methods are the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between organoboron compounds and organohalides.[1] This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceutical agents and organic materials. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate a diverse library of 2-(4-arylphenyl)furan derivatives.

Heck Coupling: Vinylation of the Phenyl Ring

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction allows for the introduction of vinyl groups onto the phenyl ring of this compound, providing access to stilbene-like structures and other vinylated aromatic compounds. These products can serve as precursors for polymers and other functional materials.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and organic materials. By reacting this compound with various terminal alkynes, a range of 2-(4-alkynylphenyl)furans can be synthesized.

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic applications of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene/Ethanol/Water solvent mixture (or other suitable solvent system like 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask or Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the solvent system (e.g., a 4:1 to 1:1 mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base).

  • Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-(4-arylphenyl)furan.[4][5]

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving bromophenyl derivatives, which are analogous to reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(4-bromophenyl)furan-2-carboxamidePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801883[4]
2N-(4-bromophenyl)furan-2-carboxamide4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O801875[4]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O802085[6]
41-Bromo-4-n-butylbenzene2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (4.5)K₃PO₄1,4-Dioxane1101274[7]
Protocol 2: General Procedure for Heck Coupling

This protocol provides a general method for the palladium-catalyzed Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂] or other suitable palladium catalyst

  • Triethylamine (Et₃N) or other suitable base

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the alkene (1.5 eq.), the base (e.g., Et₃N, 2.0-3.0 eq.), and TBAB (optional, 0.6 eq.).

  • Add the solvent (e.g., DMF).

  • Degas the mixture with an inert gas.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired vinylated product.[8]

Quantitative Data for Heck Coupling Reactions

The following table presents representative yields for Heck coupling reactions of aryl bromides.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenoneStyrenePd-complex 3 (1)Et₃NDMF1301.596[8]
22-Acetyl-5-bromobenzofurann-Butyl acrylatePd-complex 3 (0.25)Et₃NDMF1303>80[8]
Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or other palladium catalyst

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (2-3 eq.) and the terminal alkyne (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water or an ammonium chloride solution.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 2-(4-alkynylphenyl)furan.[9]

Quantitative Data for Sonogashira Coupling Reactions

The following table provides representative data for Sonogashira coupling reactions of aryl bromides.

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 80 | 18 | 95 |[10] | | 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 60 | 12 | 88 |[9] |

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations involving this compound.

Suzuki_Miyaura_Coupling_Workflow start Start Materials: This compound Arylboronic Acid Base (e.g., K₂CO₃) reaction Suzuki-Miyaura Coupling Pd(PPh₃)₄ catalyst Toluene/EtOH/H₂O 80-110 °C start->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Product: 2-(4-Arylphenyl)furan purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck_Coupling_Workflow start Start Materials: This compound Alkene Base (e.g., Et₃N) reaction Heck Coupling Pd(OAc)₂ catalyst DMF 100-140 °C start->reaction workup Aqueous Workup Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 2-(4-Vinylphenyl)furan purification->product

Caption: General workflow for the Heck coupling reaction.

Sonogashira_Coupling_Workflow start Start Materials: This compound Terminal Alkyne Base (e.g., Et₃N) reaction Sonogashira Coupling PdCl₂(PPh₃)₂ catalyst CuI co-catalyst THF or DMF RT - 80 °C start->reaction workup Filtration and Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 2-(4-Alkynylphenyl)furan purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, provides synthetic chemists with a powerful tool for the construction of diverse and complex molecular scaffolds. The protocols and data presented herein offer a solid foundation for researchers to explore and apply these transformations in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals, functional materials, and other valuable chemical entities.

References

Application Notes and Protocols: 2-(4-Bromophenyl)furan as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)furan serves as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of pharmaceutical agents. The inherent functionalities of this molecule—the furan ring, a known pharmacophore, and the reactive bromophenyl group—provide chemists with multiple avenues for structural modification and optimization of biological activity. The furan moiety is a common feature in numerous bioactive natural products and synthetic drugs, contributing to a range of pharmacological effects including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents to explore structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of potential therapeutic agents. It includes quantitative data on the biological activities of derivative compounds, comprehensive methodologies for key synthetic transformations, and visual diagrams of relevant signaling pathways and experimental workflows.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise in two primary therapeutic areas:

  • Anticancer Agents: The scaffold is integral to the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy. By functionalizing the bromophenyl group, researchers can design molecules that specifically interact with the ATP-binding sites of kinases like Aurora kinases, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[3][4][5]

  • Antibacterial Agents: The furan-carboxamide substructure derived from this compound has demonstrated potent activity against drug-resistant bacterial strains. These compounds can be further modified to enhance their efficacy and spectrum of activity.[6][7]

Data Presentation

Table 1: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Derivatives
CompoundBacterial StrainMIC (mg/mL)[6]MBC (mg/mL)[6]
N-(4-bromophenyl)furan-2-carboxamideCarbapenem-resistant A. baumannii (CRAB)6.2512.5
N-(4-bromophenyl)furan-2-carboxamideCarbapenem-resistant E. cloacae (CREC)6.2512.5
N-(4-bromophenyl)furan-2-carboxamideCarbapenem-resistant K. pneumoniae (CRKP)6.2512.5
N-(4-bromophenyl)furan-2-carboxamideMethicillin-resistant S. aureus (MRSA)12.525
Table 2: Representative Anticancer Activity of Furan-Based Compounds
CompoundCancer Cell LineIC50 (µM)Reference
Furan-based compound 4MCF-7 (Breast Cancer)4.06[8]
Furan-based compound 7MCF-7 (Breast Cancer)2.96[8]
(2E)-3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile (6e)MDA-MB-468 (Breast Cancer)Moderate Activity[9]
(2E)-3-[5-(4-bromophenyl)-2-furyl]-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile (6e)T-47D (Breast Cancer)Moderate Activity[9]

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromophenyl)furan-2-carboxamide

This protocol details the synthesis of the core amide structure from furan-2-carbonyl chloride and 4-bromoaniline.[6]

Materials:

  • Furan-2-carbonyl chloride

  • 4-Bromoaniline

  • Triethylamine (Et3N)

  • Dry Dichloromethane (DCM)

  • 1N HCl solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean and dried Schlenk flask, dissolve 4-bromoaniline (1.0 eq., 2.30 mmol) in 15 mL of dry DCM.

  • Add triethylamine (1.0 eq., 2.30 mmol) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 1N HCl solution to the reaction mixture.

  • Extract the product from the aqueous layer with DCM.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: 94%[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation of N-(4-bromophenyl)furan-2-carboxamide

This protocol describes the palladium-catalyzed arylation of the bromophenyl group, a key step in diversifying the core structure.[6]

Materials:

  • N-(4-bromophenyl)furan-2-carboxamide

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube under an inert argon atmosphere, add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) and the palladium catalyst.

  • Add 5 mL of 1,4-dioxane and agitate the mixture for 30 minutes at room temperature.

  • Add the aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K3PO4 (1.0 eq., 0.488 mmol), and 0.5 mL of water.

  • Reflux the reaction mixture for 8-18 hours.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Expected Yields: 43-83%[7]

Protocol 3: General Procedure for the Heck Reaction

The Heck reaction allows for the coupling of the bromophenyl group with alkenes to introduce further diversity.[2][10]

Materials:

  • This compound derivative (e.g., 5-(4-Bromophenyl)furan-2-carbaldehyde)

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)2]

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine)

  • Base (e.g., triethylamine or sodium acetate)

  • Polar aprotic solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • In a sealed tube, combine the this compound derivative (1.0 eq.), the alkene (1.2-1.5 eq.), Pd(OAc)2 (1-5 mol%), the phosphine ligand (2-10 mol%), and the base.

  • Add the polar aprotic solvent.

  • Heat the mixture to 100-140 °C for 6-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Mandatory Visualizations

G Aurora Kinase A Signaling Pathway Inhibition cluster_0 Upstream Regulation cluster_1 Aurora Kinase A Activation cluster_2 Downstream Effects (Mitosis) cluster_3 Inhibition and Cellular Outcome Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT AURKA Aurora Kinase A (AURKA) PI3K_AKT->AURKA Activates Centrosome_Maturation Centrosome Maturation AURKA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AURKA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AURKA->Chromosome_Segregation Mitotic_Arrest Mitotic Arrest AURKA->Mitotic_Arrest TPX2 TPX2 TPX2->AURKA Co-activates Cell_Cycle_Progression Cell Cycle Progression Spindle_Assembly->Cell_Cycle_Progression Furan_Derivative_Inhibitor 2-(4-Arylphenyl)furan Derivative (Aurora A Inhibitor) Furan_Derivative_Inhibitor->AURKA Inhibits Inhibition Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase A signaling pathway by a this compound derivative.

G Experimental Workflow for Synthesis and Screening Start Start: This compound Synthesis Synthesis of N-(4-bromophenyl)furan-2-carboxamide Start->Synthesis Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Heck) Synthesis->Coupling Library Library of 2-(4-Aryl/Alkenylphenyl)furan Derivatives Coupling->Library Purification Purification and Characterization (Chromatography, NMR, MS) Library->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) Screening->Anticancer Antibacterial Antibacterial Assays (e.g., MIC, MBC) Screening->Antibacterial Lead_ID Lead Compound Identification Anticancer->Lead_ID Antibacterial->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

References

Application of 2-(4-Bromophenyl)furan in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(4-Bromophenyl)furan as a key building block in the synthesis of advanced organic materials. The focus is on its application in organic electronics, specifically in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable precursor for the synthesis of π-conjugated oligomers and polymers. Its structure, combining a furan ring with a bromophenyl group, allows for facile modification through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the creation of well-defined furan-phenylene co-oligomers and polymers with tunable electronic and photophysical properties. These materials are of significant interest for applications in flexible, low-cost, and large-area electronic devices. Furan-containing materials are known for their potential for high charge carrier mobility and strong luminescence, making them promising candidates for active components in OFETs and OLEDs.[1][2][3]

Key Applications and Material Properties

The primary application of this compound in materials science is as a monomer for the synthesis of furan-phenylene co-oligomers and polymers. These materials exhibit promising semiconducting and light-emitting properties suitable for organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Furan-phenylene co-oligomers have demonstrated excellent performance as the active semiconductor layer in OFETs. The introduction of furan rings into a conjugated backbone can enhance molecular planarity and rigidity, which is beneficial for efficient charge transport.[4][5]

Organic Light-Emitting Diodes (OLEDs)

The high photoluminescence quantum yields of furan-phenylene co-oligomers make them attractive candidates for the emissive layer in OLEDs. The ability to tune the emission color through chemical modification of the molecular structure is a key advantage.[2][3]

Quantitative Data Presentation

The following tables summarize the key performance parameters of materials derived from furan-phenylene structures, which are representative of the materials that can be synthesized using this compound as a starting material.

Table 1: Electronic Properties of Furan-Phenylene Co-Oligomers for OFETs

MaterialHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)HOMO Level (eV)LUMO Level (eV)Optical Bandgap (Eopt) (eV)Reference(s)
2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT)~0.7~0.1-5.10-2.062.28[6]
2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT)0.540.03-5.13-2.272.15[4]
Furan/Phenylene Co-Oligomer Single Crystals0.12----[1][2]
Furan-flanked diketopyrrolopyrrole-thienopyrrole copolymer (P(FDPP-TP))0.42----[5]

Table 2: Photophysical and Device Performance of Furan-Phenylene Co-Oligomers for OLEDs

MaterialPhotoluminescence Quantum Yield (PLQY)Emission ColorMaximum Luminance (cd/m²)External Quantum Efficiency (EQE) (%)Reference(s)
Furan/Phenylene Co-Oligomer Single Crystals>65%---[1][2]
2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT)29%Yellow--[6][7]
2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT)28%---[4]
Tetraphenylethylene-furan (TPE-F)--24,2983.67%[3]

Table 3: Thermal Properties of Furan-Based Polymers

MaterialDecomposition Temperature (TGA, 5% weight loss)Reference(s)
General Brominated Flame Retardants (as a proxy for brominated polymers)Typically in the range of 280–900 °C[8]
Furan-containing diketopyrrolopyrrole copolymersGood thermal stability[9]

Note: The thermal stability of specific polymers derived from this compound would need to be determined experimentally but is expected to be high, in line with other aromatic polymers.

Experimental Protocols

Synthesis of Furan-Phenylene Co-Oligomers via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of furan-phenylene co-oligomers using this compound as a key reactant.

Materials:

  • This compound

  • Aryl- or heteroaryldiboronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃))

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the diboronic acid or ester (0.5 eq.), and the base (3.0 eq.).

  • Solvent Addition: Add the chosen solvent system to the flask. A common ratio is a 2:1:1 mixture of the organic solvent(s) to water.

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure furan-phenylene co-oligomer.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a standard OFET device using a solution-processable furan-phenylene co-oligomer.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

  • Furan-phenylene co-oligomer synthesized as described above

  • Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, toluene)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Dielectric Surface Treatment (Optional): To improve the interface properties, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

  • Semiconductor Deposition: Dissolve the furan-phenylene co-oligomer in a suitable organic solvent (e.g., 5-10 mg/mL). Deposit a thin film of the semiconductor onto the SiO₂ substrate using a technique such as spin-coating, drop-casting, or dip-coating.

  • Annealing: Anneal the semiconductor film at a temperature optimized for the specific material (typically 100-200 °C) to improve crystallinity and film morphology.

  • Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterization: The electrical characteristics of the OFET are then measured using a semiconductor parameter analyzer in a probe station.

Fabrication of a Simple Organic Light-Emitting Diode (OLED)

This protocol describes the fabrication of a basic OLED structure using a furan-phenylene co-oligomer as the emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate (anode)

  • Furan-phenylene co-oligomer (emissive layer)

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Low work function metal for the cathode (e.g., Calcium followed by Aluminum, or Lithium Fluoride/Aluminum)

Procedure:

  • Substrate Preparation: Clean and pattern the ITO-coated glass substrate.

  • Hole Transport Layer Deposition: Deposit a thin layer of the HTL material (e.g., spin-coat PEDOT:PSS and anneal).

  • Emissive Layer Deposition: Dissolve the furan-phenylene co-oligomer in a suitable solvent and deposit it onto the HTL via spin-coating. Anneal the film.

  • Electron Transport Layer Deposition: In a high-vacuum thermal evaporator, deposit a thin layer of the ETL material.

  • Cathode Deposition: Sequentially deposit the cathode layers (e.g., LiF followed by Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect it from oxygen and moisture.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the OLED.

Visualizations

Experimental Workflows and Logical Relationships

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 This compound Setup Combine Reactants and Solvents Reactant1->Setup Reactant2 Diboronic Acid/Ester Reactant2->Setup Base Base (e.g., K2CO3) Base->Setup Degas Degas with Ar/N2 Setup->Degas Catalyst Add Pd Catalyst Degas->Catalyst Reflux Heat and Stir (12-24h) Catalyst->Reflux Quench Cool and Quench with Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography/ Recrystallization) Dry->Purify Product Furan-Phenylene Co-Oligomer Purify->Product

Caption: Workflow for the synthesis of furan-phenylene co-oligomers via Suzuki-Miyaura coupling.

OFET_Device_Structure Source Source (Au) Semiconductor Furan-Phenylene Co-Oligomer (Active Layer) Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate (Doped Si) Dielectric->Gate

Caption: Schematic of a bottom-gate, top-contact OFET structure.

OLED_Device_Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL Emissive Furan-Phenylene Co-Oligomer (Emissive Layer) ETL->Emissive HTL Hole Transport Layer (HTL) Emissive->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Layered structure of a typical OLED device.

Energy_Level_Diagram cluster_levels Energy Levels cluster_electrodes Typical Electrode Work Functions LUMO LUMO ~ -2.1 eV HOMO HOMO ~ -5.1 eV Anode Anode (ITO) ~ -4.7 eV Cathode Cathode (Ca) ~ -2.9 eV

Caption: Representative energy level diagram for furan-phenylene co-oligomers.

References

Application Notes: Synthesis of 2-(4-Bromophenyl)furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aryl-furan moieties are significant structural motifs found in numerous natural products and synthetic compounds with important biological activities. Specifically, 2-(4-Bromophenyl)furan derivatives serve as versatile building blocks in medicinal chemistry and materials science. The presence of the aryl bromide provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of complex biaryl and heterobiaryl compounds. This document outlines detailed protocols for the synthesis of a key this compound intermediate and its subsequent derivatization, primarily through the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Method 1: Synthesis of a this compound Intermediate via Suzuki-Miyaura Coupling

This protocol details the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde, a key intermediate, by coupling 5-bromo-2-furaldehyde with (4-bromophenyl)boronic acid. This reaction is a foundational step to create the core structure.

Principle of the Reaction

The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound ((4-bromophenyl)boronic acid) with an organohalide (5-bromo-2-furaldehyde) in the presence of a palladium catalyst and a base.[1] The catalytic cycle typically involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.[1][2]

Materials:

  • 5-Bromo-2-furaldehyde

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine 5-bromo-2-furaldehyde (1.0 eq.), (4-bromophenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).[1]

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:4:3 ratio).[1]

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.[1]

  • Inert Atmosphere: Flush the flask with an inert gas, such as argon or nitrogen, and fit it with a reflux condenser.

  • Reaction Execution: Heat the mixture to 70-80°C and stir vigorously for 12-16 hours (overnight).[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure 5-(4-Bromophenyl)furan-2-carbaldehyde.[1]

Method 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol describes the general procedure for synthesizing a variety of biaryl derivatives by coupling a this compound compound with different arylboronic acids. This method utilizes the reactive bromine on the phenyl ring for further functionalization.[3][4]

Materials:

  • This compound derivative (e.g., 2-(4-Bromophenyl)benzofuran as an analogue) (1.0 eq.)

  • Arylboronic acid (1.6 eq.)

  • Palladium(II) complex catalyst (e.g., 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Ethanol/Water solvent mixture (1:1 v/v)

Procedure:

  • Reaction Setup: In a suitable flask, dissolve the this compound derivative (0.05 mmol), the desired arylboronic acid (0.08 mmol), potassium carbonate (0.1 mmol), and the Palladium(II) catalyst (0.0015 mmol).[3]

  • Solvent Addition: Add 6 mL of an ethanol and water (1:1 v/v) mixture.[3]

  • Reaction Execution: Stir the resulting suspension at 80°C for 4 hours.[3] Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The combined organic layers are dried (e.g., with Na₂SO₄), concentrated, and the residue is purified by thin-layer chromatography to yield the final 2-aryl-furan derivative.[4]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki cross-coupling reaction to produce various 2-aryl-furan derivatives from a this compound precursor, based on analogous reactions with 2-(4-bromophenyl)benzofuran.[3][4]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid2-(4'-Methoxybiphenyl-4-yl)benzofuran85%
24-Methylphenylboronic acid2-(4'-Methylbiphenyl-4-yl)benzofuran83%
34-Fluorophenylboronic acid2-(4'-Fluorobiphenyl-4-yl)benzofuran79%
43,4-Difluorophenylboronic acid2-(3',4'-Difluorobiphenyl-4-yl)benzofuran76%
53-Nitrophenylboronic acid2-(3'-Nitrobiphenyl-4-yl)benzofuran75%
6Phenylboronic acid2-(Biphenyl-4-yl)benzofuran88%
72-Methoxyphenylboronic acid2-(2'-Methoxybiphenyl-4-yl)benzofuran82%

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Core Intermediate cluster_1 Stage 2: Derivatization A Starting Materials (5-Bromo-2-furaldehyde, (4-Bromophenyl)boronic acid) B Suzuki-Miyaura Coupling - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base - Toluene/Ethanol/Water - 70-80°C A->B C Intermediate (5-(4-Bromophenyl)furan-2-carbaldehyde) B->C D Core Intermediate (e.g., this compound) C->D Purification & Use F Suzuki-Miyaura Coupling - Pd(II) Catalyst - K₂CO₃ Base - Ethanol/Water - 80°C D->F E Arylboronic Acids (Various Substituents) E->F G Final Products (Diverse 2-Aryl-furan Derivatives) F->G

Caption: General workflow for the two-stage synthesis of this compound derivatives.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition transmetal Ar¹-Pd(II)-Ar² L₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Final Product) transmetal->product ar1x Ar¹-X (this compound) ar1x->pd_complex boronic Ar²-B(OR)₂ (Arylboronic Acid) boronic->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the NMR Characterization of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of 2-(4-Bromophenyl)furan, a key intermediate in the synthesis of various biologically active compounds. This guide includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. The information herein is intended to assist researchers in the unambiguous identification and structural elucidation of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a furan ring linked to a bromophenyl group, serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. Accurate structural characterization is paramount for ensuring the purity and identity of this compound in any application. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. This application note provides a comprehensive overview of the NMR characterization of this compound.

Predicted NMR Spectroscopic Data

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.55d~ 8.52H-2', H-6'
~ 7.49d~ 8.52H-3', H-5'
~ 7.45dd~ 1.8, 0.81H-5
~ 6.70d~ 3.41H-3
~ 6.48dd~ 3.4, 1.81H-4
¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 154.0CC-2
~ 142.5CHC-5
~ 131.8CHC-3', C-5'
~ 130.0CC-1'
~ 127.0CHC-2', C-6'
~ 121.5CC-4'
~ 111.8CHC-4
~ 106.0CHC-3

Experimental Protocols

The following are generalized protocols for the NMR analysis of this compound. Instrument-specific parameters may require optimization.[1]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm for both ¹H and ¹³C NMR).

¹H NMR Spectroscopy
  • Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a proton resonance frequency of 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy
  • Instrumentation: Use an FT-NMR spectrometer with a carbon resonance frequency of 100 MHz or higher.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C NMR.

    • Pulse Angle: 45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

NMR Experimental Workflow

workflow NMR Characterization Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube 1H NMR Acquisition 1H NMR Acquisition Transfer to NMR Tube->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Fourier Transform Fourier Transform 13C NMR Acquisition->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking Structural Elucidation Structural Elucidation Integration & Peak Picking->Structural Elucidation

Caption: A generalized workflow for the NMR characterization of organic compounds.

Logical Relationship of NMR Data and Structure

logical_relationship Interpreting NMR Data for Structural Elucidation Chemical Shift (δ) Chemical Shift (δ) Electronic Environment Electronic Environment Chemical Shift (δ)->Electronic Environment Integration Integration Number of Protons Number of Protons Integration->Number of Protons Multiplicity (Splitting Pattern) Multiplicity (Splitting Pattern) Neighboring Protons Neighboring Protons Multiplicity (Splitting Pattern)->Neighboring Protons Coupling Constant (J) Coupling Constant (J) Connectivity Connectivity Coupling Constant (J)->Connectivity Number of Signals Number of Signals Chemically Equivalent Nuclei Chemically Equivalent Nuclei Number of Signals->Chemically Equivalent Nuclei Final Structure Final Structure Electronic Environment->Final Structure Number of Protons->Final Structure Neighboring Protons->Final Structure Connectivity->Final Structure Chemically Equivalent Nuclei->Final Structure

Caption: Logical connections between NMR parameters and molecular structure information.

Conclusion

The NMR characterization of this compound is essential for its quality control and use in further chemical synthesis. This application note provides predicted ¹H and ¹³C NMR data to serve as a guide for spectral interpretation. The detailed experimental protocols offer a starting point for acquiring high-quality NMR spectra. By following the outlined procedures and utilizing the provided reference data and visualizations, researchers can confidently identify and characterize this compound for their specific applications in research and development.

References

Application Note and Protocol for the HPLC Purification of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the purification of 2-(4-Bromophenyl)furan using High-Performance Liquid Chromatography (HPLC). The described method is designed to offer a robust starting point for researchers seeking to achieve high purity of this compound, which is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals.[1]

Introduction

This compound is an organic compound that serves as a critical building block in the synthesis of more complex molecules. The purity of this intermediate is paramount to ensure the desired outcome and yield of subsequent reactions, as well as the quality and safety of the final products. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of such organic molecules.[2] This method separates compounds based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2] This application note outlines a proposed RP-HPLC method for the purification of this compound.

Principle of the Method

The purification strategy employs a reversed-phase C18 column as the stationary phase. The mobile phase consists of a gradient of acetonitrile and water, with a small amount of formic acid to improve peak shape and resolution. The separation is based on the principle that more nonpolar compounds, like this compound, will have a stronger affinity for the C18 stationary phase and will thus elute later than more polar impurities when the concentration of the organic solvent in the mobile phase is increased. Detection is performed using a UV detector at a wavelength determined to be optimal for the analyte.

Data Presentation

The following table summarizes the suggested starting parameters for the HPLC purification of this compound. These parameters may require optimization based on the specific HPLC system and the impurity profile of the crude sample.

ParameterSuggested Value
Chromatographic Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 50-90% B over 20 min, hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10-20 µL
Sample Concentration ~1 mg/mL in a suitable solvent (e.g., Acetonitrile)
Expected Purity >98%

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC purification of this compound.

Materials and Reagents
  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (AR grade)

  • HPLC system with a UV detector (preferably a photodiode array detector)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Sample Solution: Accurately weigh approximately 10 mg of the crude this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of about 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent (acetonitrile) to ensure that no interfering peaks are present in the solvent or the system.

  • Sample Injection: Inject the prepared sample solution onto the column.

  • Gradient Elution: Run the following gradient program:

    • 0-20 min: Increase Mobile Phase B from 50% to 90%.

    • 20-25 min: Hold Mobile Phase B at 90%.

    • 25-26 min: Decrease Mobile Phase B from 90% to 50%.

    • 26-30 min: Hold Mobile Phase B at 50% to re-equilibrate the column for the next injection.

  • Data Acquisition: Monitor the chromatogram at the specified detection wavelength and record the data.

Data Analysis and Fraction Collection
  • Peak Identification: Identify the peak corresponding to this compound based on its expected retention time. If a reference standard is available, its injection will confirm the peak identity.

  • Purity Assessment: Calculate the purity of the main peak by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

  • Fraction Collection: For preparative scale purification, collect the eluent corresponding to the main peak. Multiple injections may be necessary to obtain the desired amount of purified product.

  • Post-Purification Processing: Combine the collected fractions containing the pure product. The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in Acetonitrile) prep_sample Prepare Sample Solution (~1 mg/mL in Acetonitrile) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate HPLC System filter_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect analyze_data Analyze Chromatogram (Purity Assessment) detect->analyze_data collect_fractions Collect Fractions of Pure Compound analyze_data->collect_fractions remove_solvent Remove Solvent collect_fractions->remove_solvent final_product Obtain Purified This compound remove_solvent->final_product

Caption: Workflow for the HPLC purification of this compound.

This application note provides a foundational method for the purification of this compound. Researchers are encouraged to optimize the parameters to suit their specific instrumentation and sample characteristics for the best results.

References

Synthesis of 2-(4-Bromophenyl)furan via Suzuki-Miyaura Cross-Coupling: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(4-Bromophenyl)furan, a valuable building block in medicinal chemistry and materials science. The presented protocol utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a reliable and efficient method for the formation of the biaryl linkage. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate successful execution in the laboratory.

Principle of the Reaction

The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organoboron compound, in this case, 4-bromophenylboronic acid, with an organohalide, 2-bromofuran, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of 2-bromofuran to the Pd(0) catalyst, followed by transmetalation with 4-bromophenylboronic acid and subsequent reductive elimination to yield the desired this compound and regenerate the active catalyst.

Experimental Protocol

This protocol details the synthesis of this compound from 2-bromofuran and 4-bromophenylboronic acid.

Materials:

  • 2-Bromofuran

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc)

  • Heptane

  • Round-bottom flask or pressure tube

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromofuran (1.0 mmol, 1.0 eq.), 4-bromophenylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (2.0 M aqueous solution, 0.5 mL per 2.5 mL of solvent).

  • Solvent Addition: Add 1,4-dioxane (2.5 mL) to the reaction vessel.

  • Inert Atmosphere: Flush the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is typically complete within 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 25 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to afford pure this compound.

Quantitative Data Summary

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Equivalents
2-BromofuranC₄H₃BrO146.971.01.0
4-Bromophenylboronic acidC₆H₆BBrO₂200.831.11.1
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.030.03
Potassium CarbonateK₂CO₃138.21--
Product: this compoundC₁₀H₇BrO 223.07 --
Physical and Spectroscopic Data for this compound
Melting Point 83-84.5 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.52 (d, J = 8.4 Hz, 2H), 7.48 (d, J = 8.4 Hz, 2H), 7.45 (dd, J = 1.8, 0.8 Hz, 1H), 6.70 (d, J = 3.4 Hz, 1H), 6.48 (dd, J = 3.4, 1.8 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 154.0, 142.5, 131.8, 130.2, 125.5, 121.3, 111.8, 107.0
Mass Spectrum (EI) m/z224/222 [M]⁺, 143, 115

Experimental Workflow Diagram

Synthesis_Workflow Reactants Reactants (2-Bromofuran, 4-Bromophenylboronic acid) Reaction Suzuki-Miyaura Coupling (80°C, 3-5h, Argon) Reactants->Reaction Catalyst_Base Catalyst & Base (Pd(PPh₃)₄, K₂CO₃) Catalyst_Base->Reaction Solvent Solvent (1,4-Dioxane/H₂O) Solvent->Reaction Workup Aqueous Work-up (Extraction with CH₂Cl₂) Reaction->Workup Cooling Purification Purification (Flash Chromatography) Workup->Purification Crude Product Product Pure Product This compound Purification->Product Characterization Characterization (NMR, MS, MP) Product->Characterization

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram (Catalytic Cycle)

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (2-Bromofuran) ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ (4-Bromophenyl- boronic acid) BoronicAcid->Transmetalation Base Base (K₂CO₃) Base->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols: The Utility of 2-(4-Bromophenyl)furan in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a prominent heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous compounds with a wide array of biological activities. Its derivatives have shown potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. The incorporation of a 4-bromophenyl substituent at the 2-position of the furan ring creates 2-(4-Bromophenyl)furan, a versatile intermediate. This structural motif can enhance lipophilicity and modulate interactions with biological targets, making it a valuable building block in drug discovery and development.

This document provides detailed application notes on the use of this compound and its derivatives in medicinal chemistry, including experimental protocols for their synthesis and biological evaluation, and quantitative data to support their potential therapeutic applications.

Synthesis of this compound and Key Derivatives

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a furan derivative and an arylboronic acid.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 2-bromofuran and 4-bromophenylboronic acid.

Materials:

  • 2-Bromofuran

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromofuran (1.0 mmol, 1.0 eq.), 4-bromophenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add toluene (4 mL), ethanol (4 mL), and degassed water (3 mL) to the flask.

  • Add palladium(II) acetate (0.05 mmol, 0.05 eq.) and triphenylphosphine (0.1 mmol, 0.1 eq.) to the reaction mixture.

  • Flush the flask with argon or nitrogen gas and equip it with a reflux condenser.

  • Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Workflow for Synthesis of this compound Derivatives

The this compound scaffold can be further functionalized to generate a library of derivatives with diverse biological activities. A common strategy involves the formylation of the furan ring followed by derivatization of the resulting aldehyde.

G start This compound formylation Vilsmeier-Haack Formylation start->formylation intermediate 5-(4-Bromophenyl)furan-2-carbaldehyde formylation->intermediate derivatization Condensation Reactions intermediate->derivatization products Chalcones, Schiff Bases, Hydrazones, etc. derivatization->products

Caption: Synthetic workflow for this compound derivatives.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both antibacterial and anticancer agents.

Anticancer Activity

Furan derivatives have been investigated for their ability to inhibit cancer cell growth, with some compounds showing potent activity against various cancer cell lines. A key mechanism of action for some furan-based anticancer agents is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1]

Table 1: Anticancer Activity of Furan Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Benzo[b]furan derivative 26MCF-7 (Breast Cancer)0.057[1]
Benzo[b]furan derivative 36MCF-7 (Breast Cancer)0.051[1]
Pyridine carbohydrazide 4MCF-7 (Breast Cancer)4.06[2]
N-phenyl triazinone 7MCF-7 (Breast Cancer)2.96[2]

Note: The data presented is for structurally related furan derivatives and serves to illustrate the potential of the this compound scaffold.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[3] Its aberrant activation is a hallmark of many cancers. Furan-based compounds have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Furan This compound Derivatives Furan->PI3K inhibits Furan->Akt inhibits Furan->mTORC1 inhibits G start Synthesized Derivatives primary_screening Primary Screening (e.g., Antibacterial, Anticancer) start->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_assays Secondary Assays (e.g., MIC/MBC, IC50 determination) hit_id->secondary_assays Active moa Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) secondary_assays->moa lead_opt Lead Optimization moa->lead_opt

References

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Synthese von 2-(4-Bromphenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 2-(4-Bromphenyl)furan beteiligt sind. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme zu lösen, die während der experimentellen Arbeit auftreten können.

Fehlerbehebung und FAQs

Dieser Abschnitt befasst sich mit häufigen Problemen, die zu niedrigen Ausbeuten oder Verunreinigungen bei der Synthese von 2-(4-Bromphenyl)furan führen können, und bietet Lösungsansätze.

F1: Meine Suzuki-Miyaura-Kupplung zur Synthese von 2-(4-Bromphenyl)furan zeigt eine sehr geringe Ausbeute. Was sind die möglichen Ursachen und wie kann ich die Reaktion optimieren?

A1: Geringe Ausbeuten bei der Suzuki-Miyaura-Kupplung können auf verschiedene Faktoren zurückzuführen sein. Die häufigsten Ursachen und Lösungsstrategien sind:

  • Deaktivierung des Katalysators: Palladiumkatalysatoren sind empfindlich gegenüber Sauerstoff. Eine unzureichende Entgasung der Reaktionsmischung kann zur Oxidation und Deaktivierung des Katalysators führen.

    • Lösung: Sorgen Sie für eine gründliche Entgasung des Lösungsmittels und der Reaktionsmischung durch Spülen mit einem Inertgas (Argon oder Stickstoff) oder durch mehrere "Freeze-Pump-Thaw"-Zyklen. Führen Sie die gesamte Reaktion unter einer inerten Atmosphäre durch.

  • Probleme mit der Base: Die Wahl und Qualität der Base sind entscheidend. Eine zu schwache oder unlösliche Base kann die Transmetallierung, einen Schlüsselschritt im katalytischen Zyklus, verlangsamen.

    • Lösung: Verwenden Sie eine geeignete Base wie Kaliumcarbonat (K₂CO₃), Cäsiumcarbonat (Cs₂CO₃) oder Kaliumphosphat (K₃PO₄). Die Verwendung einer wässrigen Basenlösung kann die Löslichkeit und Reaktivität verbessern. Stellen Sie sicher, dass die Base frisch und trocken ist.

  • Zersetzung der Boronsäure: Furan-Boronsäuren können zur Protodeboronierung neigen, insbesondere bei hohen Temperaturen und in Gegenwart von Wasser, was zu einer Verringerung der effektiven Konzentration des Kupplungspartners führt.

    • Lösung: Verwenden Sie einen leichten Überschuss der Boronsäure (1,1-1,5 Äquivalente). Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine akzeptable Reaktionsgeschwindigkeit ermöglicht. Die Verwendung von Boronsäureestern (z. B. Pinakolester) kann die Stabilität erhöhen.

  • Nebenreaktionen: Eine häufige Nebenreaktion ist die Homokupplung der Boronsäure zu einem Biphenyl-Nebenprodukt. Dies wird oft durch die Anwesenheit von Sauerstoff begünstigt.

    • Lösung: Eine strikte Sauerstoffausschluss-Technik minimiert die Homokupplung. Die Optimierung der Stöchiometrie der Reaktanten kann ebenfalls helfen.

F2: Ich erwäge die Stille-Kupplung als alternative Methode. Was sind die Vor- und Nachteile im Vergleich zur Suzuki-Kupplung für diese spezielle Synthese?

A2: Die Stille-Kupplung ist eine valide Alternative zur Suzuki-Kupplung. Hier ist ein Vergleich:

  • Vorteile der Stille-Kupplung:

    • Toleranz gegenüber funktionellen Gruppen: Stille-Kupplungen erfordern in der Regel keine Base, was sie mit basenempfindlichen funktionellen Gruppen kompatibel macht.[1]

    • Stabilität der Reagenzien: Organostannan-Reagenzien sind oft luft- und feuchtigkeitsstabiler als Boronsäuren.[2]

  • Nachteile der Stille-Kupplung:

    • Toxizität: Organozinn-Reagenzien und deren Nebenprodukte sind hochtoxisch, was eine sorgfältige Handhabung und Aufreinigung erfordert.[1][3]

    • Entfernung der Nebenprodukte: Die Entfernung von Zinn-Nebenprodukten aus dem Reaktionsgemisch kann schwierig sein und erfordert oft spezielle Aufarbeitungsprozeduren, wie z. B. eine Wäsche mit einer Fluoridlösung.[1]

F3: Während der Aufreinigung meines Produkts mittels Säulenchromatographie beobachte ich eine Zersetzung. Wie kann ich das Produkt effektiv reinigen?

A3: Furan-Derivate können empfindlich gegenüber sauren Bedingungen sein, wie sie auf Standard-Silikagel-Säulen vorherrschen können.

  • Lösung 1: Deaktiviertes Silikagel: Verwenden Sie neutrales oder mit einer Base (z. B. Triethylamin) desaktiviertes Silikagel, um die Zersetzung des Produkts zu minimieren.

  • Lösung 2: Alternative Aufreinigungsmethoden:

    • Kristallisation: Wenn das Produkt ein Feststoff ist, ist die Umkristallisation aus einem geeigneten Lösungsmittelsystem eine ausgezeichnete Methode zur Aufreinigung.

    • Destillation: Für thermisch stabile, flüssige Produkte kann eine Vakuumdestillation geeignet sein.

    • Präparative Dünnschichtchromatographie (präp. DC): Für kleine Mengen kann die präparative DC eine schnelle und effektive Aufreinigungsmethode sein.

F4: Ich beobachte die Bildung eines Homokupplungsprodukts meines Arylhalogenids. Wie kann ich diese Nebenreaktion unterdrücken?

A4: Die Homokupplung des Arylhalogenids ist eine mögliche Nebenreaktion, die durch die reduktive Eliminierung von zwei Arylgruppen aus dem Palladiumzentrum entsteht.

  • Lösung: Diese Nebenreaktion ist oft bei der Verwendung von Palladium(II)-Präkatalysatoren und Phosphinliganden zu beobachten. Die Verwendung eines Palladium(0)-Präkatalysators wie Pd(PPh₃)₄ oder die In-situ-Reduktion des Palladium(II)-Präkatalysators vor der Zugabe des Arylhalogenids kann die Homokupplung minimieren. Eine Optimierung der Reaktionstemperatur und -zeit kann ebenfalls hilfreich sein.

Datenpräsentation

Die folgende Tabelle fasst repräsentative quantitative Daten für die Synthese von 2-Aryl-furanen mittels Suzuki- und Stille-Kupplung zusammen, um einen Vergleich der Methoden zu ermöglichen. Beachten Sie, dass die genauen Ausbeuten je nach den spezifischen Reaktionsbedingungen und Substraten variieren können.

ParameterSuzuki-Miyaura-Kupplung (Repräsentativ)Stille-Kupplung (Repräsentativ)
Arylhalogenid 4-Bromiodbenzol oder 1,4-Dibrombenzol4-Bromiodbenzol oder 1,4-Dibrombenzol
Organometallisches Reagenz Furan-2-boronsäure2-(Tributylstannyl)furan
Katalysator Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃
Katalysatorbeladung 1-5 mol%1-5 mol%
Base/Additiv K₂CO₃, Cs₂CO₃, K₃PO₄Oft keine Base erforderlich, manchmal Cu(I)-Salze als Additiv
Lösungsmittel Toluol, Dioxan/H₂O, DMFToluol, THF, DMF
Temperatur 80-110 °C80-110 °C
Reaktionszeit 12-24 Stunden12-24 Stunden
Typische Ausbeute 60-95%[4]70-95%[4]

Experimentelle Protokolle

Hier finden Sie detaillierte, repräsentative Versuchsprotokolle für beide Kupplungsreaktionen.

Protokoll 1: Suzuki-Miyaura-Kupplung

Materialien:

  • 4-Bromiodbenzol (1,0 Äquiv.)

  • Furan-2-boronsäure (1,2 Äquiv.)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Kaliumcarbonat (K₂CO₃) (2,0 Äquiv.)

  • Toluol

  • Wasser (entgast)

Durchführung:

  • In einem ausgeflammten und mit Inertgas (Argon oder Stickstoff) gespülten Schlenk-Kolben werden 4-Bromiodbenzol, Furan-2-boronsäure, Pd(PPh₃)₄ und K₂CO₃ vorgelegt.

  • Der Kolben wird evakuiert und erneut mit Inertgas befüllt (diesen Vorgang dreimal wiederholen).

  • Ein Gemisch aus Toluol und Wasser (z.B. im Verhältnis 4:1) wird über eine Spritze zugegeben.

  • Die Reaktionsmischung wird unter Rühren auf 90 °C erhitzt und für 16 Stunden bei dieser Temperatur gehalten. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird Wasser zugegeben und die wässrige Phase dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rohprodukt wird mittels Säulenchromatographie an desaktiviertem Silikagel (z.B. mit einem Eluentengemisch aus Hexan und Ethylacetat) gereinigt.

Protokoll 2: Stille-Kupplung

Materialien:

  • 4-Bromiodbenzol (1,0 Äquiv.)

  • 2-(Tributylstannyl)furan (1,1 Äquiv.)

  • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Trockenes Toluol

Durchführung:

  • In einem ausgeflammten und mit Inertgas (Argon oder Stickstoff) gespülten Schlenk-Kolben werden 4-Bromiodbenzol, 2-(Tributylstannyl)furan und Pd(PPh₃)₄ in trockenem Toluol gelöst.

  • Die Reaktionsmischung wird für 15 Minuten mit Inertgas durchspült.

  • Die Mischung wird unter Rühren auf 100 °C erhitzt und für 24 Stunden bei dieser Temperatur gehalten. Der Reaktionsfortschritt wird mittels DC oder GC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einem geeigneten Lösungsmittel (z.B. Diethylether) aufgenommen und mit einer wässrigen Kaliumfluorid-Lösung gerührt, um die Zinn-Nebenprodukte auszufällen.

  • Der Feststoff wird abfiltriert und das Filtrat mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Silikagel gereinigt.

Visualisierung

Die folgenden Diagramme illustrieren die Arbeitsabläufe und logischen Beziehungen, die in diesem Leitfaden beschrieben werden.

Suzuki_Workflow reagents Reagenzien (Arylhalogenid, Boronsäure, Katalysator, Base) setup Reaktionsaufbau (Inertgasatmosphäre) reagents->setup reaction Reaktion (Heizen, Rühren) setup->reaction workup Aufarbeitung (Extraktion, Waschen) reaction->workup purification Aufreinigung (Chromatographie) workup->purification product Reines Produkt 2-(4-Bromphenyl)furan purification->product Troubleshooting_Yield start Geringe Ausbeute q1 Katalysator Problem? start->q1 a1_1 Unzureichende Entgasung q1->a1_1 Ja q2 Problem mit der Base? q1->q2 Nein a1_2 Katalysator zersetzt a1_1->a1_2 a2_1 Falsche Base/Konzentration q2->a2_1 Ja q3 Problem mit der Boronsäure? q2->q3 Nein a2_2 Geringe Löslichkeit a2_1->a2_2 a3_1 Protodeboronierung q3->a3_1 Ja q4 Nebenreaktionen? q3->q4 Nein a3_2 Verunreinigte Boronsäure a3_1->a3_2 a4_1 Homokupplung q4->a4_1 Ja

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-(4-Bromophenyl)furan.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most common examples are the Suzuki-Miyaura coupling, which utilizes a boronic acid derivative (e.g., 2-furylboronic acid or 4-bromophenylboronic acid), and the Stille coupling, which employs an organotin reagent (e.g., 2-(tributylstannyl)furan).

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes?

A2: Low yields or incomplete reactions can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may have decomposed or may not be active. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.

  • Poor Quality Reagents: The purity of starting materials, especially the organoboron or organotin reagent, is crucial.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura couplings.[1] It is important to degas the solvent and maintain an inert atmosphere.

Q3: I am observing significant amounts of byproducts. What are the likely side reactions?

A3: The primary side reactions depend on the synthetic route:

  • Suzuki-Miyaura Coupling:

    • Homocoupling: Formation of biphenyl from the boronic acid (e.g., 4,4'-dibromobiphenyl if starting with 4-bromophenylboronic acid) is a common byproduct, often promoted by the presence of oxygen.[1]

    • Protodeboronation: The boronic acid reagent can be converted back to the corresponding arene (e.g., furan from 2-furylboronic acid) through the cleavage of the carbon-boron bond by a proton source.[2] This is a well-known undesired side reaction.[2]

  • Stille Coupling:

    • Homocoupling: The organostannane reagent can couple with itself to form a dimer (e.g., 2,2'-bifuran). This is a common side reaction in Stille couplings.[3]

Q4: How can I purify this compound from the reaction mixture?

A4: Purification is typically achieved through column chromatography on silica gel. However, care must be taken as some furan derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition. Using a neutral stationary phase like deactivated silica or alumina, or eluting with a solvent system containing a small amount of a neutralizer like triethylamine, can mitigate this issue.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of this compound with significant formation of 4,4'-dibromobiphenyl Homocoupling of 4-bromophenylboronic acid (in Suzuki-Miyaura coupling).1. Degas the reaction mixture: Thoroughly sparge the solvent with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] 2. Use high-purity reagents: Impurities can sometimes promote side reactions. 3. Optimize the catalyst and ligand: Certain ligands can suppress homocoupling. Consider using bulky, electron-rich phosphine ligands.[4] 4. Pre-heat the reaction mixture : Pre-heating the catalyst, base, and one coupling partner before adding the boronic acid can sometimes reduce homocoupling.
Formation of furan as a byproduct and low conversion of the furan-containing starting material Protodeboronation of 2-furylboronic acid (in Suzuki-Miyaura coupling).1. Choice of Base: The reaction pH is a critical factor in protodeboronation.[2] Use a non-aqueous, weaker base if possible. For base-sensitive substrates, a "cationic" Suzuki-Miyaura coupling that proceeds in the absence of a base can be considered.[5] 2. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can be a proton source.[2] 3. Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.
Formation of 2,2'-bifuran as a major byproduct Homocoupling of the furan-stannane reagent (in Stille coupling).1. Optimize Ligand: The choice of phosphine ligand can influence the relative rates of cross-coupling and homocoupling.[6] 2. Use of Additives: The addition of copper(I) salts can sometimes accelerate the desired cross-coupling reaction, minimizing homocoupling. 3. Stoichiometry Control: Use a slight excess of the aryl halide to favor the cross-coupling reaction.
Dark, tar-like substance formation in the reaction mixture Polymerization or decomposition of the furan ring.1. Avoid Strong Acids: Furan rings can be sensitive to acidic conditions.[7] Ensure the reaction medium is not acidic. If purification on silica gel is problematic, use a neutralized stationary phase. 2. Lower Reaction Temperature: High temperatures can promote decomposition. Run the reaction at the lowest effective temperature.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the yield of the desired product in Suzuki-Miyaura coupling reactions, which can indirectly indicate the extent of side reactions.

Table 1: Effect of Base and Solvent on the Yield of Arylated Pyrimidines in Suzuki-Miyaura Coupling

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60
4Cs₂CO₃Toluene80

Data adapted from a study on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines.[8]

Table 2: Effect of Ligand on the Suzuki-Miyaura Cross-Coupling of 2,4-Dibromoaryl Ethers

EntryLigandC2/C4 SelectivityTotal Yield (%)
1None33:67-
2PPh₃43:5778
3P(t-Bu)₃54:4665
4JackiePhos87:1323

Data adapted from a study on the site-selective Suzuki–Miyaura cross-coupling.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(Aryl)benzo[b]furan via Suzuki-Miyaura Coupling in Aqueous Media

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-functionalized benzofuran with an arylboronic acid, which is analogous to the synthesis of this compound.

  • Materials:

    • 2-(4-Bromophenyl)benzofuran (0.05 mmol)

    • Arylboronic acid (0.08 mmol)

    • Palladium(II) catalyst (e.g., a pincer complex, 0.0015 mmol)

    • Potassium carbonate (K₂CO₃) (0.1 mmol)

    • Ethanol/Water (1:1 v/v, 6 mL)

    • Dichloromethane

    • Brine

  • Procedure:

    • To a reaction vessel, add 2-(4-bromophenyl)benzofuran, the arylboronic acid, the palladium(II) catalyst, and potassium carbonate.[9][10]

    • Add the ethanol/water solvent mixture.[9][10]

    • Stir the resulting suspension at 80 °C for 4 hours.[9][10]

    • After cooling to room temperature, add 10 mL of brine to the mixture.[9][10]

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).[9][10]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9][10]

    • Purify the residue by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.[9][10]

Protocol 2: Stille-Migita Cross-Coupling Reaction

This protocol provides a general method for Stille coupling, which can be adapted for the synthesis of this compound.

  • Materials:

    • Organohalide (e.g., 4-bromoiodobenzene)

    • Organostannane (e.g., 2-(tributylstannyl)furan)

    • [Pd(PPh₃)₄] catalyst

    • Copper thiophene-2-carboxylate (CuTC)

    • [Ph₂PO₂][NBu₄]

    • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine [Pd(PPh₃)₄], CuTC, and [Ph₂PO₂][NBu₄] in a small amount of the solvent.[11][12]

    • Add the organohalide and the organostannane to the catalyst mixture.

    • Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography.

Visualizations

Side_Reactions_Suzuki cluster_main Suzuki-Miyaura Coupling (Desired Reaction) cluster_side1 Homocoupling (Side Reaction) cluster_side2 Protodeboronation (Side Reaction) 2-Furylboronic Acid 2-Furylboronic Acid This compound This compound 2-Furylboronic Acid->this compound Pd Catalyst, Base 4-Bromophenyl Halide 4-Bromophenyl Halide 4-Bromophenyl Halide->this compound 4-Bromophenylboronic Acid_homo 4-Bromophenylboronic Acid 4,4'-Dibromobiphenyl 4,4'-Dibromobiphenyl 4-Bromophenylboronic Acid_homo->4,4'-Dibromobiphenyl O2, Pd Catalyst 2-Furylboronic Acid_proto 2-Furylboronic Acid Furan Furan 2-Furylboronic Acid_proto->Furan H+ Source

Caption: Main and side reaction pathways in the Suzuki-Miyaura synthesis.

Troubleshooting_Workflow start Low Yield or Multiple Byproducts identify Identify Major Byproduct (GC-MS, NMR) start->identify homocoupling Homocoupling Product (e.g., Biphenyl) identify->homocoupling Biaryl byproduct protodeboronation Protodeboronation Product (e.g., Furan) identify->protodeboronation Arene byproduct polymerization Polymerization/ Decomposition identify->polymerization Tarry mixture solve_homo Degas Solvents Optimize Ligand Inert Atmosphere homocoupling->solve_homo solve_proto Use Anhydrous Solvents Change Base Lower Temperature protodeboronation->solve_proto solve_poly Avoid Acidic Conditions Lower Temperature Neutralize Silica Gel polymerization->solve_poly end Improved Yield and Purity solve_homo->end solve_proto->end solve_poly->end

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(4-Bromophenyl)furan.

Troubleshooting Guide

Purifying this compound, commonly synthesized via Suzuki-Miyaura coupling, can present several challenges. The primary issues often involve the removal of unreacted starting materials and reaction byproducts that have similar polarities to the desired product. This guide addresses the most common problems encountered during purification.

Issue Potential Cause(s) Recommended Solution(s)
Product co-elutes with an impurity during column chromatography. The impurity is likely a homocoupling byproduct (e.g., 4,4'-dibromobiphenyl or biphenyl) which has a similar polarity to the product.- Optimize the mobile phase: Employ a non-polar solvent system with a low concentration of a slightly more polar solvent (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients). A shallow gradient can improve separation. - Try a different stationary phase: If silica gel is ineffective, consider using alumina (neutral or basic) or a reverse-phase silica gel. - Consider recrystallization: If chromatographic separation is challenging, recrystallization may be a more effective method.
Low recovery after column chromatography. The product may be partially adsorbing to the silica gel, or it could be unstable on the stationary phase.- Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[1] - Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel for sensitive compounds.[1] - Perform a plug filtration: For removing baseline impurities, a short plug of silica can be used to minimize contact time and potential degradation.
Difficulty in inducing crystallization. The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.- Select an appropriate solvent system: Ideal solvents dissolve the compound well when hot but poorly at room temperature. Common choices for similar compounds include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[2] - Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[3] - Add a seed crystal: If a small amount of pure product is available, add a tiny crystal to the cooled solution to initiate crystallization.[3] - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]
Product "oils out" instead of crystallizing. The cooling process is too rapid, the solution is too concentrated, or significant impurities are present.- Re-heat and add more solvent: Re-dissolve the oil by heating and add a small amount of additional solvent to dilute the solution. - Slow cooling: Ensure the solution cools down slowly to room temperature before further cooling in an ice bath. - Try a different solvent system: A solvent in which the compound is less soluble may promote crystallization over oiling out.
Persistent colored impurities. These may be residual palladium catalyst or polymeric byproducts.- Charcoal treatment: Before filtration, add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal. - Filtration through Celite®: Passing the crude product solution through a pad of Celite® can help remove finely dispersed palladium residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via Suzuki-Miyaura coupling?

A1: The most common impurities are byproducts from the Suzuki-Miyaura reaction itself. These include:

  • Homocoupling products: These are formed from the self-coupling of the starting materials. The most likely homocoupling byproduct is 4,4'-dibromobiphenyl, arising from the (4-bromophenyl)boronic acid.[5] The presence of oxygen can promote the formation of these byproducts.[6]

  • Dehalogenation products: The starting material, 2-bromofuran, can undergo dehalogenation to produce furan. Similarly, the product can be dehalogenated. This side reaction can be more prevalent with highly active catalysts.

  • Unreacted starting materials: Incomplete reactions will leave residual 2-bromofuran and (4-bromophenyl)boronic acid.

Q2: How can I monitor the progress of the purification by Thin Layer Chromatography (TLC)?

A2: TLC is an essential tool for monitoring the purification process. A common mobile phase for visualizing this compound and related impurities is a mixture of hexane and ethyl acetate. For instance, a 9:1 or 8:2 hexane:ethyl acetate system on a silica gel plate should provide good separation.[7] The spots can be visualized under UV light (254 nm).[7] The product, being more polar than the biphenyl homocoupling byproduct but less polar than the boronic acid, will have a distinct Rf value.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: For compounds like this compound, polar protic solvents are often a good starting point. Ethanol or methanol are commonly used for the recrystallization of similar aromatic compounds.[2] A mixed solvent system, such as ethanol/water, can also be effective.[2] The ideal approach is to dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes slightly cloudy. Reheating to get a clear solution followed by slow cooling should yield pure crystals.

Q4: My purified product still shows a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a classic indicator of an impure solid. Even small amounts of impurities can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification by another round of recrystallization or column chromatography is recommended.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my final product?

A5: Yes, reverse-phase HPLC is an excellent method for determining the purity of this compound. A C18 or a biphenyl column can be used.[8][9] A typical mobile phase would be a gradient of acetonitrile and water, possibly with a small amount of formic acid.[1] This technique can provide a quantitative measure of purity by comparing the peak area of the product to the total area of all peaks in the chromatogram.[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot. A good starting point is a 95:5 hexane:ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 100% hexane, then moving to 99:1, 98:2, and so on).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying this compound by recrystallization from a single or mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Reheat until the solution is clear again, then allow it to cool slowly.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure this compound.

Data Presentation

The following table summarizes typical data that could be obtained during the purification of this compound. The values are illustrative and may vary depending on the specific experimental conditions.

Purification Step Parameter Value Reference/Method
Crude Product Purity (by HPLC)~80%HPLC-UV
Major Impurities4,4'-Dibromobiphenyl, 2-bromofuranGC-MS, HPLC
After Column Chromatography Purity (by HPLC)>95%HPLC-UV
TLC Rf (9:1 Hexane:EtOAc)~0.35Silica Gel TLC
After Recrystallization Purity (by HPLC)>99%HPLC-UV
Melting Point88-90 °CMelting Point Apparatus

Visualizations

PurificationWorkflow crude Crude this compound column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column Initial Purification recrystallization Recrystallization (Ethanol/Water) column->recrystallization Final Polishing pure Pure this compound (>99%) recrystallization->pure

Caption: A general workflow for the purification of this compound.

TroubleshootingTree start Low Purity After Initial Purification check_impurities Identify Impurities (TLC, NMR, GC-MS) start->check_impurities homocoupling Homocoupling Byproduct? check_impurities->homocoupling optimize_chromatography Optimize Chromatography (Shallow Gradient, Different Solvent System) homocoupling->optimize_chromatography Yes other_impurities Other Impurities? homocoupling->other_impurities No final_purity Assess Final Purity (HPLC, Melting Point) optimize_chromatography->final_purity recrystallize Perform Recrystallization (Screen Solvents) other_impurities->recrystallize recrystallize->final_purity

References

Technical Support Center: Optimizing Catalyst Loading for 2-(4-Bromophenyl)furan Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of catalyst loading in the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-(4-Bromophenyl)furan.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction yield is low despite using a standard catalyst loading (e.g., 1-2 mol%). What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors beyond initial catalyst loading. Here are the primary areas to investigate:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if oxygen is present in the reaction mixture. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1] The catalyst can also be deactivated by coordination with the nitrogen atom of pyridine-containing substrates, which can sometimes be a general issue with heterocyclic compounds.[1]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient under your current conditions. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system.

  • Poor Reagent Quality:

    • Aryl Halide: Ensure the 1-bromo-4-iodobenzene is pure. The reactivity of aryl halides follows the trend I > Br > Cl, so the C-I bond is expected to react preferentially.[2]

    • Boronic Acid: 2-Furylboronic acid can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of excess water or strong base. Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester.

  • Suboptimal Base or Solvent: The choice of base is critical for activating the boronic acid. If you are using a weak base and observing low conversion, consider screening stronger bases like K₃PO₄ or Cs₂CO₃. The solvent system (e.g., dioxane/water, toluene/water) also plays a crucial role in solubility and reaction rate, so screening different solvent ratios may be beneficial.[3][4]

Q2: I am observing significant formation of homocoupled byproducts (biphenyl or bi-furan). How can I minimize this?

A2: Homocoupling is a common side reaction, often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.

  • Rigorous Degassing: The most critical step is to rigorously degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Controlled Addition: In some cases, the slow addition of the 2-furylboronic acid to the reaction mixture can help to keep its concentration low, thereby reducing the rate of homocoupling.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled palladium intermediate.

Q3: My reaction is not going to completion, and I'm left with a significant amount of unreacted starting material. What steps can I take to improve conversion?

A3: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.

  • Increase Catalyst Loading: While the goal is to optimize for low catalyst loading, a slight increase (e.g., from 1 mol% to 2 mol%) can sometimes be enough to drive the reaction to completion. However, this should be done systematically to avoid excessive catalyst cost and potential for side reactions.

  • Elevate Reaction Temperature: Suzuki-Miyaura reactions are often sensitive to temperature. Increasing the temperature (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate.[4]

  • Screen Different Catalysts/Ligands: If optimizing conditions for your current catalyst system fails, consider switching to a more active one. For example, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are known to be highly active.

  • Check Stirring Rate: For biphasic reactions (e.g., organic solvent and aqueous base), vigorous stirring is essential to ensure efficient mixing and mass transfer between the phases.

Q4: Can I reduce the catalyst loading below 1 mol% for this reaction?

A4: Yes, it is often possible to reduce the catalyst loading significantly, sometimes to as low as 0.0025 mol%, without a substantial loss in efficiency, especially with highly active catalyst systems.[5] To achieve this, all other reaction parameters (reagents, solvent, base, temperature, and reaction time) must be fully optimized. A systematic screening of catalyst loading should be the final step in your optimization process.

Data Presentation

The following table summarizes representative data for the optimization of palladium catalyst loading in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, analogous to the this compound synthesis. This data is illustrative and serves as a starting point for your own optimization experiments.

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄2.0K₂CO₃Dioxane/H₂O (4:1)901292
2Pd(PPh₃)₄1.0K₂CO₃Dioxane/H₂O (4:1)901290
3Pd(PPh₃)₄0.5K₂CO₃Dioxane/H₂O (4:1)901285
4Pd(PPh₃)₄0.1K₂CO₃Dioxane/H₂O (4:1)902475
5PdCl₂(dppf)1.0K₃PO₄Toluene/H₂O (4:1)100895
6PdCl₂(dppf)0.5K₃PO₄Toluene/H₂O (4:1)100894
7PdCl₂(dppf)0.1K₃PO₄Toluene/H₂O (4:1)1001291
8PdCl₂(dppf)0.05K₃PO₄Toluene/H₂O (4:1)1002488

Note: Yields are based on isolated product and are representative of typical optimization trends. Actual results may vary.

Experimental Protocols

This section provides a detailed methodology for optimizing catalyst loading for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-Bromo-4-iodobenzene

  • 2-Furylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

General Procedure for Catalyst Loading Optimization:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 equiv), 2-furylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst at the desired loading (e.g., start with 1 mol% and systematically decrease in subsequent experiments).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 1-bromo-4-iodobenzene.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure this compound.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: 1-Bromo-4-iodobenzene 2-Furylboronic Acid Base assembly Assemble Glassware (Schlenk Flask) reagents->assembly inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) assembly->inert addition Add Catalyst and Degassed Solvent inert->addition heating Heat to Desired Temperature with Vigorous Stirring addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow for optimizing catalyst loading.

signaling_pathway pd2 Pd(II) Pre-catalyst pd0 Active Pd(0) Catalyst pd2->pd0 Reduction oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (2-Bromophenylfuran) aryl_halide->oxidative_addition pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid R-B(OH)2 (2-Furylboronic Acid) boronate [R-B(OH)3]- boronic_acid->boronate Activation base Base base->boronate boronate->transmetalation pd2_diaryl Ar-Pd(II)-R transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle.

References

2-(4-Bromophenyl)furan stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Bromophenyl)furan

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of this compound to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many furan-containing compounds, this compound is susceptible to degradation from exposure to air, light, and heat. The furan ring is prone to oxidation and polymerization. A significant concern is the formation of explosive peroxides upon prolonged exposure to air.[1][2][3][4]

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize contact with oxygen.[5]

Q3: Can I handle this compound on an open lab bench?

A3: Due to its sensitivity to air, it is best practice to handle this compound under an inert atmosphere, for instance, inside a glovebox or using Schlenk line techniques, especially for quantitative work or long-term experiments.[6][7][8][9][10] This minimizes the risk of peroxide formation and other degradation.

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual inspection of the container may reveal signs of degradation, such as discoloration (yellowing or browning), or the formation of a precipitate or viscous liquid.[11] If you observe crystalline solids, especially around the cap, do not move or open the container as this could indicate the presence of dangerous levels of peroxides.[11][12] For a more definitive assessment, analytical techniques like NMR or chromatography can be used to check for the presence of impurities.

Q5: Is there an expiration date for this compound?

A5: While a specific shelf-life may be provided by the manufacturer, it is crucial to monitor the compound's condition. As a peroxide-forming chemical, it is recommended to date the container upon receipt and upon opening.[13] Unopened containers should ideally be used within a year, while opened containers should be used more promptly and tested for peroxides periodically.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield. Compound degradation due to improper storage or handling.1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., NMR, GC-MS).2. If degradation is confirmed, use a fresh, properly stored sample.3. Ensure all future handling is done under an inert atmosphere.[7][8][9][10]
Inconsistent results between different batches of the compound. Variation in purity or degradation level between batches.1. Characterize each new batch of this compound upon receipt.2. Store all batches under identical, recommended conditions.3. Test for peroxides if the material has been stored for an extended period.[12][14][15]
Visible discoloration or change in the physical appearance of the compound. Oxidation or polymerization of the furan ring.1. Do not use the material if significant discoloration or crystal formation is observed.2. If the change is minor, test a small sample for purity and peroxide content before use.3. Dispose of degraded material according to your institution's hazardous waste guidelines.
Safety concerns about potential peroxide formation. Exposure to air over time.1. Do not open or move a container with visible crystals or a precipitate. Contact your institution's Environmental Health and Safety (EHS) office immediately.[11][12]2. For routine checks, use peroxide test strips or the iodide test to check for the presence of peroxides.[12][14][15]3. Dispose of any material with a peroxide concentration approaching 20 ppm.[13]

Storage Conditions Summary

Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of degradation and peroxide formation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and peroxide formation by excluding oxygen.[6][7][8][9][10]
Light Amber vial or stored in the darkPrevents light-catalyzed degradation.[5]
Container Tightly sealed containerPrevents exposure to atmospheric oxygen and moisture.
Monitoring Date upon receipt and opening. Periodically test for peroxides.[13]Tracks the age of the chemical and ensures safety by detecting hazardous peroxide levels.

Experimental Protocol: Peroxide Testing

A qualitative method for detecting peroxides in this compound is the iodide test.

Materials:

  • Sample of this compound dissolved in a suitable solvent (e.g., tetrahydrofuran, THF, that has been tested and is peroxide-free).

  • Potassium iodide (KI).

  • Glacial acetic acid.

  • Deionized water.

  • Test tube.

Procedure:

  • Prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[15]

  • In a clean test tube, add 1 mL of the this compound solution.

  • Add the freshly prepared KI/acetic acid solution to the test tube.

  • Gently swirl the test tube to mix the contents.

  • Observe any color change.

    • No color change or a pale yellow color indicates a low or negligible concentration of peroxides.

    • A bright yellow or brown color indicates a high and potentially hazardous concentration of peroxides.[11][15]

Safety Precautions:

  • Always perform this test in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • If a high concentration of peroxides is indicated, do not attempt to purify the material. Contact your EHS office for proper disposal.

Logical Workflow for Handling and Stability Assessment

A Receive this compound B Date Container (Received) A->B C Store at 2-8°C under Inert Gas (e.g., Argon) in the Dark B->C D Need to Use Compound? C->D D->C No E Date Container (Opened) D->E Yes F Visually Inspect for Crystals or Discoloration E->F G Test for Peroxides F->G Looks OK J High Peroxide Level or Visible Degradation F->J Degradation Observed H Handle Under Inert Atmosphere (Glovebox or Schlenk Line) G->H < 20 ppm G->J >= 20 ppm I Proceed with Experiment H->I K Contact EHS for Disposal J->K

Caption: Workflow for safe handling and stability assessment of this compound.

References

Technical Support Center: Troubleshooting Failed 2-(4-Bromophenyl)furan Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Suzuki-Miyaura, Stille, and Heck coupling reactions involving 2-(4-Bromophenyl)furan.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of coupling reactions with this compound?

A1: The most common reasons for failed coupling reactions with this compound include an inactive catalyst, inappropriate choice of ligand or base, low reaction temperature, and poor quality of reagents. The furan ring can also sometimes coordinate with the palladium catalyst, leading to its deactivation.

Q2: Which palladium-catalyzed coupling reaction is most suitable for this compound?

A2: The Suzuki-Miyaura coupling is often a good starting point due to the high stability and commercial availability of the boronic acid reagents, as well as the generally mild reaction conditions.[1] However, Stille and Heck couplings are also viable options depending on the desired product and available coupling partners.

Q3: What are the typical side reactions observed in these coupling reactions?

A3: Common side reactions include homocoupling of the starting materials, dehalogenation of this compound, and bis-coupling if another reactive site is available on the coupling partner. Furan rings can also be susceptible to ring-opening under certain conditions.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: To minimize homocoupling, it is crucial to carry out the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Using the appropriate catalyst-to-ligand ratio and controlling the reaction temperature can also suppress this side reaction.

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Potential Cause & Troubleshooting Steps

  • Inactive Catalyst:

    • Use a fresh batch of palladium catalyst. Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst.

    • If using a Pd(II) source like Pd(OAc)₂, ensure proper in situ reduction to Pd(0).

  • Inappropriate Ligand:

    • The choice of phosphine ligand is critical. For electron-rich heteroaryl bromides like this compound, bulky and electron-rich monophosphine ligands such as SPhos or XPhos can be effective.

    • Screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Incorrect Base or Solvent:

    • The base is crucial for the transmetalation step. If a weak base like K₂CO₃ is ineffective, try a stronger base such as K₃PO₄ or Cs₂CO₃.

    • Ensure the solvent is anhydrous and thoroughly degassed, as water and oxygen can negatively impact the reaction. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DMF/H₂O) is often effective.[1][2]

  • Low Reaction Temperature:

    • Gradually increase the reaction temperature in increments of 10 °C, ensuring the solvent's boiling point is not exceeded.

Issue 2: Reaction Stalls or is Sluggish in Stille Coupling

Potential Cause & Troubleshooting Steps

  • Inefficient Transmetalation:

    • The transfer of the organic group from tin to palladium can be slow. The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate this step.

    • The use of fluoride ions (e.g., from CsF or TBAF) can also enhance the reactivity of the organostannane.

  • Ligand Effects:

    • While triphenylphosphine (PPh₃) is a common ligand, more electron-rich or sterically hindered ligands can sometimes improve performance. Consider ligands like P(o-Tol)₃ or AsPh₃.

  • Solvent Choice:

    • Polar aprotic solvents like DMF or NMP are generally effective for Stille couplings. Ensure the solvent is anhydrous.

Issue 3: Poor Selectivity or Multiple Products in Heck Coupling

Potential Cause & Troubleshooting Steps

  • Formation of Isomers:

    • The Heck reaction can sometimes yield a mixture of α- and β-substituted products. The regioselectivity can be influenced by the choice of ligand and additives.

    • The use of phosphine-free catalyst systems or specific ligands can favor the formation of one isomer.

  • Alkene Polymerization:

    • Activated alkenes can sometimes polymerize under the reaction conditions. Lowering the reaction temperature or using a polymerization inhibitor may be necessary.

  • Base and Solvent Effects:

    • The choice of base and solvent can significantly impact the outcome of a Heck reaction. For instance, using an organic base like triethylamine (Et₃N) in a polar aprotic solvent like DMF is a common starting point.

Data Presentation

Table 1: Effect of Catalyst on Suzuki Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid

EntryCatalystYield (%)
1PdCl₂55
2Pd(OAc)₂61
3Pd(II) complex91

Data adapted from a study on a structurally similar benzofuran derivative.[2]

Table 2: Effect of Base and Solvent on Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene

EntryBaseSolventAdditiveConversion (%)
1KOHWaterTBAB91
2Et₃NWaterTBAB95
3KOHWater-Low
4Et₃NDMFTBABHigh
5KOHTolueneTBAB0
6Et₃NTolueneTBAB4

TBAB = Tetrabutylammonium bromide. Data adapted from a study on a substituted bromobenzofuran.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the corresponding boronic acid or boronic ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Stille Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the organostannane reagent (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a ligand if necessary.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Heck Coupling
  • In a sealed tube, combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or NaOAc).

  • Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Heat the mixture to a temperature between 100 °C and 140 °C for 6-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.[3]

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield catalyst Check Catalyst Activity start->catalyst Initial Check ligand Evaluate Ligand Choice catalyst->ligand If catalyst is active success Improved Yield catalyst->success Use fresh catalyst base_solvent Optimize Base and Solvent ligand->base_solvent If ligand is appropriate ligand->success Switch to bulky/e-rich ligand temperature Increase Temperature base_solvent->temperature If conditions are anhydrous base_solvent->success Use stronger base (e.g., K3PO4) reagents Verify Reagent Quality temperature->reagents If still no improvement temperature->success Incrementally increase heat reagents->success If reagents are pure

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Troubleshooting_Stille_Coupling start Reaction Stalled transmetalation Address Transmetalation start->transmetalation Initial Check ligand Optimize Ligand transmetalation->ligand If slow success Reaction Proceeds transmetalation->success Add Cu(I) or F- source solvent Check Solvent ligand->solvent If no improvement ligand->success Try different phosphine ligand homocoupling Check for Homocoupling solvent->homocoupling If side products observed solvent->success Ensure anhydrous conditions homocoupling->success If atmosphere is inert

Caption: Troubleshooting workflow for stalled Stille coupling reactions.

Troubleshooting_Heck_Coupling start Poor Selectivity isomerization Address Isomer Formation start->isomerization Multiple Products polymerization Check for Polymerization isomerization->polymerization If isomers persist success Desired Product Obtained isomerization->success Change ligand/additives conditions Optimize Conditions polymerization->conditions If polymer observed polymerization->success Lower temperature conditions->success After optimization conditions->success Screen bases and solvents

Caption: Troubleshooting workflow for poor selectivity in Heck coupling.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Bromophenyl)furan.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities in this compound often originate from the synthetic route used. A common method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. Potential impurities from this process are listed in the table below.

Table 1: Potential Impurities from Suzuki-Miyaura Synthesis and Their Removal

ImpurityChemical NameOriginRecommended Removal Method
Starting Material2-BromofuranUnreacted starting materialColumn Chromatography
Starting Material4-Bromophenylboronic acidUnreacted starting materialAqueous wash during work-up, Column Chromatography
Homocoupling Product4,4'-DibromobiphenylCoupling of two 4-bromophenylboronic acid moleculesColumn Chromatography, Recrystallization
Homocoupling Product2,2'-BifuranCoupling of two 2-bromofuran moleculesColumn Chromatography
Catalyst ResiduesPalladium complexesFrom the Suzuki-Miyaura catalystFiltration through Celite or silica plug, Column Chromatography

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable eluent system, often a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (254 nm).

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Problem: You are experiencing a significant loss of this compound during silica gel column chromatography.

Potential Causes and Solutions:

  • Improper Solvent System: The eluent may be too polar, causing your product to elute too quickly with other impurities, or not polar enough, leading to very slow elution and broad bands.

    • Solution: Optimize the solvent system using TLC beforehand. Aim for an Rf value of 0.2-0.4 for this compound in the chosen solvent mixture. A gradient of ethyl acetate in hexanes is often effective.[1][2]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Compound Adsorption: Your compound might be irreversibly adsorbing to the silica gel.

    • Solution: While less common for this type of compound, you can try a less acidic stationary phase like neutral alumina.

  • Improper Column Packing: An improperly packed column with cracks or channels will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Issue 2: Oiling Out During Recrystallization

Problem: Instead of forming crystals, your this compound separates as an oil.

Potential Causes and Solutions:

  • Cooling Too Quickly: Rapid cooling can cause the compound to come out of solution as a supercooled liquid (oil) instead of forming a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Solvent Choice: The chosen solvent may not be ideal for recrystallization.

    • Solution: Screen for a different solvent or use a co-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. Common solvent mixtures include ethanol/water and hexane/ethyl acetate.[3]

  • High Impurity Content: A high concentration of impurities can lower the melting point of the mixture and promote oiling out.

    • Solution: First, try to remove some of the impurities by a quick filtration through a small plug of silica gel before attempting recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your sample.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexanes or 99:1 hexanes/ethyl acetate).[2] Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.[1][4]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Example Gradient Elution for Column Chromatography

StepSolvent System (Hexanes:Ethyl Acetate)VolumePurpose
1100:0 to 98:22-3 column volumesElute non-polar impurities
298:2 to 95:55-10 column volumesElute this compound
390:10 or higher polarity2-3 column volumesElute more polar impurities

Note: This is an illustrative example. The optimal gradient will depend on the specific impurities present.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Various trial solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. A good solvent should not dissolve the compound at room temperature.

    • Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.

    • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_process Process Steps cluster_end Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst pack_col Pack Column with Silica Gel col_chrom->pack_col dissolve Dissolve in minimal hot solvent recryst->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Drying wash->dry end Pure this compound dry->end load_sample Load Sample pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate evaporate->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals optimize_solvent Optimize Solvent System (TLC) low_yield->optimize_solvent check_loading Reduce Sample Load low_yield->check_loading poor_separation->optimize_solvent repack_column Repack Column poor_separation->repack_column slow_cooling Cool Slowly oiling_out->slow_cooling change_solvent Change Solvent / Use Co-solvent oiling_out->change_solvent no_crystals->change_solvent scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed

Caption: Troubleshooting guide for common purification issues.

References

Preventing decomposition of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 2-(4-Bromophenyl)furan. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section offers step-by-step solutions to common problems observed during the handling and storage of this compound.

Issue: My this compound sample, which was initially a light-colored solid, has turned yellow or brown.

  • Question 1: What is the likely cause of the color change in my this compound sample?

    • Answer: A color change from a light shade to yellow or brown is a common indicator of decomposition. This is likely due to exposure to air (oxidation) and/or light (photodegradation). Furan rings and aromatic aldehydes are susceptible to such degradation, which can lead to the formation of colored impurities.[1][2][3]

  • Question 2: How can I confirm if my sample has decomposed?

    • Answer: To confirm decomposition, you should perform analytical tests to assess the purity of your sample. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. Compare the results with a reference standard or the initial analysis of the material. The presence of new peaks or a decrease in the main peak's area percentage indicates the presence of degradation products.

  • Question 3: What should I do with the discolored sample?

    • Answer: If the decomposition is minor, you may be able to repurify the sample using techniques like recrystallization or column chromatography. However, if significant degradation has occurred, it is advisable to dispose of the sample according to your institution's hazardous waste disposal procedures and use a fresh, pure sample for your experiments.[4] It is crucial to prevent further decomposition of the remaining stock by adhering to strict storage and handling protocols.

Issue: I am observing unexpected side products in my reaction involving this compound.

  • Question 1: Could the unexpected side products be from the decomposition of this compound?

    • Answer: Yes, it is highly probable. If the starting material has started to decompose, the resulting impurities will be carried into your reaction, potentially leading to unforeseen side reactions or byproducts. Aromatic aldehydes are susceptible to oxidation to carboxylic acids, and the furan moiety can undergo ring-opening or polymerization under certain conditions.[2][5][6]

  • Question 2: How can I troubleshoot my reaction to determine the source of the side products?

    • Answer: First, verify the purity of your this compound using an appropriate analytical method (e.g., HPLC, NMR) before starting the reaction. If impurities are detected, purify the starting material. If the starting material is pure, review your reaction conditions. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent air- and moisture-induced degradation.[7][8][9]

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the optimal storage conditions for this compound?

    • To ensure long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.[1][4][10][11]

  • Why is an inert atmosphere necessary for storing this compound?

    • Furan-containing compounds can be sensitive to air.[1][4] Oxygen can lead to oxidative degradation, including the potential for peroxide formation over time. An inert atmosphere displaces oxygen and minimizes these degradation pathways.

  • How should I handle this compound in the laboratory?

    • All manipulations should be carried out in a well-ventilated fume hood.[4][12] To prevent exposure to air and moisture, use of inert atmosphere techniques, such as a glove box or Schlenk line, is recommended.[1][7][9][12] Use clean, dry glassware and handle the compound with appropriate personal protective equipment (PPE).[4][7]

Decomposition

  • What are the primary factors that cause the decomposition of this compound?

    • The main environmental factors that can induce decomposition are exposure to oxygen (air), light (especially UV), and elevated temperatures.[1][2] The presence of moisture and acidic or basic conditions can also accelerate degradation.[13]

  • What are the potential degradation products of this compound?

    • While specific studies on this compound are limited, based on the chemistry of similar molecules, potential degradation products could include:

      • 5-(4-Bromophenyl)-2-furoic acid: from the oxidation of the aldehyde group.[2][6]

      • Ring-opened products: from the cleavage of the furan ring under hydrolytic or thermal stress.[2][14][15]

      • Polymeric materials: Furans can be prone to polymerization, especially in the presence of acids.

Data on Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C[4]Reduces the rate of thermal degradation and potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)[1][4][10]Prevents oxidation and degradation from atmospheric moisture.
Light Amber vial or opaque container[1][10][11]Protects against photodegradation.
Container Tightly sealed glass container[4][10][11]Prevents exposure to air and moisture. Specialized packaging like Sure/Seal™ bottles can also be used.[8][9]
Purity High purity, free of acidic or metallic impuritiesImpurities can catalyze decomposition reactions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound.

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, prepare a 1 mg/mL solution in acetonitrile.

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC. Use a C18 column and a gradient elution with a mobile phase of acetonitrile and water.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • If using LC-MS, identify the mass of the degradation products to help elucidate their structures.

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The percentage of degradation can be calculated from the peak areas.

Visualizations

Troubleshooting_Workflow A Observation: Sample discoloration or unexpected reaction products B Assess Purity: Run HPLC, GC-MS, or NMR A->B C Is the sample pure? B->C D Yes C->D E No C->E G Review experimental conditions: - Use inert atmosphere - Use dry solvents - Check reaction temperature D->G F Purify the sample (e.g., recrystallization) E->F J Is purification successful? F->J H Proceed with experiment G->H I Dispose of degraded sample and use fresh stock K Yes J->K L No J->L K->H L->I

Caption: Troubleshooting workflow for suspected decomposition of this compound.

Decomposition_Factors cluster_factors Environmental Factors cluster_products Potential Degradation Products Light Light This compound This compound Light->this compound Air (Oxygen) Air (Oxygen) Air (Oxygen)->this compound Heat Heat Heat->this compound Moisture Moisture Moisture->this compound Carboxylic Acid Carboxylic Acid Ring-Opened Products Ring-Opened Products Polymers Polymers This compound->Carboxylic Acid Oxidation This compound->Ring-Opened Products Hydrolysis/ Thermal Stress This compound->Polymers Acid-catalyzed

Caption: Factors leading to the decomposition of this compound.

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)furan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative and green solvents in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two most widely used are the Suzuki-Miyaura coupling and the Stille coupling. The Suzuki-Miyaura reaction typically involves the coupling of a furan-based boronic acid or its derivative with an aryl halide (or vice versa)[1][2][3][4]. The Stille coupling utilizes an organotin reagent, such as a stannylfuran, coupled with an aryl halide[5][6][7].

Q2: Why should I consider using alternative solvents for this synthesis?

A2: Traditional solvents used in cross-coupling reactions, such as toluene, dioxane, and DMF, are often associated with environmental and safety concerns[8]. Alternative, or "green," solvents are gaining prominence to reduce the environmental impact of chemical processes. These solvents can offer benefits such as being derived from renewable resources, having a better safety profile, and simplifying purification processes[8][9].

Q3: What are some recommended green or alternative solvents for the Suzuki-Miyaura synthesis of this compound?

A3: Several greener solvent systems have proven effective for Suzuki-Miyaura couplings. These include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a good substitute for THF and toluene[9].

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and resistance to peroxide formation[10].

  • Aqueous mixtures: Using water with a co-solvent like ethanol or isopropanol can create a more environmentally friendly and often highly efficient reaction medium[11][12]. Propylene carbonate is another green solvent option[11].

Q4: Can Nickel catalysts be used for the synthesis of this compound in green solvents?

A4: Yes, nickel-catalyzed Suzuki-Miyaura couplings are a cost-effective alternative to palladium. They have been shown to be effective in green solvents like 2-MeTHF and t-amyl alcohol for the synthesis of biaryl compounds, including those containing furan rings[9].

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of this compound.

Potential Cause Troubleshooting Step
Poor solubility of reagents In aqueous systems, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). For other green solvents like 2-MeTHF or CPME, ensure the reaction temperature is sufficient to dissolve all starting materials.
Catalyst deactivation Ensure all solvents and reagents are properly degassed to remove oxygen, which can lead to catalyst decomposition. Use fresh, high-quality palladium catalysts. For reactions involving heteroaryl compounds, consider using specialized ligands that are more robust.
Inefficient base The choice of base is critical and often solvent-dependent. For aqueous systems, K₂CO₃ or K₃PO₄ are common choices[1][2]. In anhydrous conditions, a weaker base like KF might be necessary to prevent side reactions[4]. Ensure the base is finely powdered for solid-liquid biphasic reactions.
Protodeborylation of the boronic acid This is a common side reaction, especially with electron-rich heteroaryl boronic acids in aqueous media. Consider switching to anhydrous conditions or using a more stable boronic ester (e.g., a pinacol ester). Using a milder base can also mitigate this issue.

Issue 2: Formation of significant side products (e.g., homocoupling).

Potential Cause Troubleshooting Step
Presence of oxygen Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Incorrect stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent to favor the cross-coupling reaction over homocoupling of the aryl halide.
Suboptimal temperature Running the reaction at too high a temperature can sometimes promote side reactions. Try lowering the temperature and extending the reaction time.
Stille Coupling

Issue 1: Sluggish or incomplete reaction.

Potential Cause Troubleshooting Step
Low reactivity of the organotin reagent The reactivity of organostannanes can be a limiting factor. The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.
Solvent effects While traditional solvents like DMF or toluene are common, greener alternatives may require optimization. Ensure adequate solubility of all components at the reaction temperature.
Steric hindrance If either the stannylfuran or the aryl halide is sterically hindered, the reaction may be slow. Consider using a more active catalyst system or higher reaction temperatures.

Issue 2: Difficulty in removing tin byproducts.

Potential Cause Troubleshooting Step
Persistence of organotin residues This is a major drawback of the Stille reaction. Purification can be challenging. A common workup procedure involves treatment with a fluoride source (e.g., aqueous KF) to precipitate the tin as insoluble tributyltin fluoride, which can then be removed by filtration.

Data Presentation

The following table summarizes representative reaction conditions for the synthesis of this compound and its derivatives using various solvent systems.

Coupling Method Aryl Halide Organometallic Reagent Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura5-Bromo-2-furaldehyde(4-Bromophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water70-8012-16~90% (for the aldehyde derivative)[1]
Suzuki-Miyaura1,4-Dibromobenzene5-Formylfuran-2-boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterRefluxNot specifiedHigh[2]
Suzuki-Miyaura3-BromofuranPhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄2-MeTHF1001295%[9]
Suzuki-Miyaura3-BromofuranPhenylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol1001299%[9]
StilleAryl Iodide2-(Tributylstannyl)furanPd(PPh₃)₄/CuICsFDMF601661-88%[13]

Experimental Protocols

Detailed Protocol 1: Suzuki-Miyaura Coupling in a Toluene/Ethanol/Water System

This protocol is adapted for the synthesis of this compound from 2-bromofuran and 4-bromophenylboronic acid, based on the synthesis of a similar derivative[1].

Materials:

  • 2-Bromofuran

  • (4-Bromophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 2-bromofuran (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine 2-Bromofuran, (4-Bromophenyl)boronic acid, and K2CO3 in flask Solvents Add Toluene, Ethanol, and Water Reagents->Solvents Catalyst Add Pd(PPh3)4 Solvents->Catalyst Inert_Atmosphere Flush with Argon/Nitrogen Catalyst->Inert_Atmosphere Heating Heat to 70-80°C with vigorous stirring (12-16 hours) Inert_Atmosphere->Heating Quench Cool and add Water Heating->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry organic layer (MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Stille_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-Furan Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product This compound RedElim->Product Aryl_Halide 4-Bromo-Aryl-X Aryl_Halide->OxAdd Organostannane Furan-SnR3 Organostannane->Transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to 2-(4-Bromophenyl)furan and Other Aryl Halides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel molecular entities. Aryl halides are a cornerstone of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an objective comparison of 2-(4-Bromophenyl)furan with other commonly employed aryl halides: 4-bromoanisole, 4-bromotoluene, and 1-bromo-4-nitrobenzene. The comparison focuses on their physical properties and performance in palladium-catalyzed cross-coupling reactions, supported by experimental data.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of starting materials is crucial for reaction optimization and scale-up. The following table summarizes key properties of this compound and its counterparts.

PropertyThis compound4-Bromoanisole4-Bromotoluene1-Bromo-4-nitrobenzene
Molecular Formula C₁₀H₇BrOC₇H₇BrOC₇H₇BrC₆H₄BrNO₂
Molecular Weight 223.07 g/mol 187.03 g/mol 171.03 g/mol 202.01 g/mol [1]
Melting Point 83-84.5 °C9-10 °C[2][3]26-29 °C124-126 °C[1]
Boiling Point 277.4±15.0 °C (Predicted)223 °C[2][4]184 °C255-256 °C[1]
Density 1.451±0.06 g/cm³ (Predicted)1.494 g/mL at 25 °C[2]1.39 g/mL at 25 °C1.95 g/cm³[1]
Appearance Off-white solidColorless to pale yellow oily liquid[2]Low melting crystalline mass[5]Light yellow crystalline powder[1]
Solubility No dataInsoluble in water; soluble in ethanol, ether, chloroform[2]Insoluble in waterInsoluble in water; soluble in chloroform[1]

Performance in Cross-Coupling Reactions

The utility of an aryl halide is often determined by its reactivity and efficiency in cross-coupling reactions. This section compares the performance of this compound with other aryl halides in two of the most prevalent palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The following table presents a comparison of reported yields for the coupling of various aryl bromides with phenylboronic acid.

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,3,4,5-Tetrabromofuran (per bromosubstitution)Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O803-5~92
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-8018-2260
4-BromoanisolePd-bpydc-NdK₂CO₃Ethanol/H₂O60491-99
4-BromotoluenePdCl₂(Ln@β-CD)K₃PO₄·7H₂OH₂O90480-100[6]
1-Bromo-4-nitrobenzeneGO@NHC-PdK₂CO₃H₂O800.598[7]

Note: The reaction conditions and yields are sourced from different studies and may not be directly comparable due to variations in catalyst loading, ligand, and other experimental parameters.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The table below compares the yields for the reaction of different aryl bromides with styrene.

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ / HUGPHOS-2Cs₂CO₃DMF110146.5[8]
4-BromotoluenePd(II)/DAB-RCs₂CO₃DMF12024~95
1-Bromo-4-nitrobenzenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001292

Note: As with the Suzuki-Miyaura coupling, these results are from various sources and should be interpreted with consideration of the different experimental setups.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic procedure. Below are generalized protocols for the Suzuki-Miyaura and Heck reactions that can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water or toluene and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for the Heck Reaction
  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.2-1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand, 2-10 mol%), and a base (e.g., triethylamine or sodium acetate).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction Execution: Heat the mixture to a temperature between 100 °C and 140 °C for 6-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential applications of these compounds, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Bromide F Heating & Stirring A->F B Arylboronic Acid B->F C Pd Catalyst C->F D Base D->F E Solvent E->F G Quenching & Extraction F->G Reaction Completion H Column Chromatography G->H I Final Product H->I

Suzuki-Miyaura Coupling Experimental Workflow

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Bromide G Heating A->G B Alkene B->G C Pd Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Extraction G->H Reaction Completion I Purification H->I J Coupled Product I->J

Heck Reaction Experimental Workflow

Signaling_Pathway A Aryl Furan Derivative (Potential Kinase Inhibitor) B Receptor Tyrosine Kinase A->B Inhibition C Downstream Signaling (e.g., MAPK Pathway) B->C Activation D Cell Proliferation & Survival C->D Promotion E Apoptosis C->E Inhibition

Hypothetical Kinase Inhibition Pathway

Biological Activity

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[5][9][10] Derivatives of this compound, in particular, have been investigated for their potential as antimicrobial and anticancer agents.

N-(4-bromophenyl)furan-2-carboxamide, a derivative of this compound, and its arylated analogues have demonstrated notable in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA.[11] Furthermore, acrylonitrile derivatives of 5-(4-bromophenyl)-2-furyl-1,3-thiazole have shown moderate anticancer activity against breast cancer cell lines.[12]

While the furan moiety is a known pharmacophore, direct comparative studies of the biological activity of this compound against simple aryl halides like 4-bromoanisole, 4-bromotoluene, and 1-bromo-4-nitrobenzene are not extensively documented. The biological effects of the latter are generally associated with their metabolic pathways and potential toxicity rather than specific therapeutic activities in their unfunctionalized forms.

Conclusion

This compound emerges as a valuable and versatile building block for organic synthesis and medicinal chemistry. Its solid nature at room temperature can offer handling advantages over liquid aryl halides. In cross-coupling reactions, it demonstrates reactivity comparable to other activated aryl bromides, providing good to excellent yields in both Suzuki-Miyaura and Heck reactions. The furan motif also imparts a greater potential for biological activity compared to simple substituted bromobenzenes. Researchers and drug development professionals should consider this compound as a promising scaffold for the synthesis of complex molecules with potential therapeutic applications. The choice between this compound and other aryl halides will ultimately depend on the specific synthetic target, desired physicochemical properties of the final compound, and the intended biological application.

References

A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)furan and 2-(4-Chlorophenyl)furan in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-(4-bromophenyl)furan and 2-(4-chlorophenyl)furan in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. The information presented is supported by established chemical principles and representative experimental data to assist researchers in selecting the appropriate substrate and reaction conditions for their synthetic needs.

Core Reactivity Principles: C-Br vs. C-Cl Bonds

The disparate reactivity between this compound and 2-(4-chlorophenyl)furan in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle of these reactions.

BondBond Dissociation Energy (kJ/mol)
C-Br (Aryl)~276
C-Cl (Aryl)~328

This difference in bond strength dictates that this compound will generally be more reactive than 2-(4-chlorophenyl)furan, requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields. Conversely, the activation of the C-Cl bond in 2-(4-chlorophenyl)furan often necessitates more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands, to facilitate the more challenging oxidative addition step.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections detail the expected reactivity differences and provide representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While direct side-by-side comparative studies for these specific substrates are not extensively documented, the provided data and protocols are based on well-established trends for aryl bromides versus aryl chlorides in palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Reactivity Comparison:

This compound is expected to undergo Suzuki-Miyaura coupling under standard conditions with a variety of boronic acids, affording high yields. In contrast, 2-(4-chlorophenyl)furan will likely require more forcing conditions, including higher temperatures, longer reaction times, and a more sophisticated catalyst system to achieve similar efficacy.

Quantitative Data (Representative)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/EtOH/H₂O80-1004-12>90
2-(4-Chlorophenyl)furanPhenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O100-12012-2470-85

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of the 2-(4-halophenyl)furan (1.0 eq) in a suitable solvent (e.g., dioxane/water), the respective arylboronic acid (1.2 eq), a base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst/ligand system are added. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_aryl_complex Ar-Pd(II)L₂-Ar' tm->pd2_aryl_complex re Reductive Elimination pd2_aryl_complex->re re->pd0 reactant Ar-X reactant->oa boronic_acid Ar'-B(OR)₂ boronic_acid->tm product Ar-Ar' product->re base Base base->tm

Heck Coupling

The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Reactivity Comparison:

Similar to the Suzuki-Miyaura coupling, this compound is an excellent substrate for the Heck reaction with a variety of alkenes. In contrast, 2-(4-chlorophenyl)furan is significantly less reactive and often requires higher temperatures, specialized ligands (e.g., phosphine-free systems or bulky electron-rich phosphines), and potentially a phase-transfer catalyst to achieve good yields.

Quantitative Data (Representative)

SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Et₃NDMF100-1206-16>85
2-(4-Chlorophenyl)furanStyrenePd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (4 mol%)Cs₂CO₃Dioxane120-14018-3660-75

Experimental Protocol: Heck Coupling

A mixture of the 2-(4-halophenyl)furan (1.0 eq), the alkene (1.5 eq), a base (e.g., Et₃N or Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system in a suitable solvent (e.g., DMF or dioxane) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex insertion Migratory Insertion pd2_complex->insertion pd2_alkyl_complex R-CH₂-CH(Ar)-Pd(II)L₂-X insertion->pd2_alkyl_complex beta_hydride β-Hydride Elimination pd2_alkyl_complex->beta_hydride product_complex [HPd(II)L₂(X)]⁺[Alkene-Ar]⁻ beta_hydride->product_complex base_regen Base-mediated Regeneration product_complex->base_regen base_regen->pd0 reactant Ar-X reactant->oa alkene Alkene alkene->insertion product Substituted Alkene product->beta_hydride base Base base->base_regen

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.

Reactivity Comparison:

The trend in reactivity continues with the Buchwald-Hartwig amination. This compound can be coupled with a wide range of primary and secondary amines using standard Buchwald-Hartwig catalyst systems. For 2-(4-chlorophenyl)furan, successful amination typically requires the use of more specialized, bulky, and electron-rich phosphine ligands (e.g., Josiphos, BrettPhos) and stronger bases to overcome the challenging C-Cl bond activation.

Quantitative Data (Representative)

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%)NaOtBuToluene1008-18>80
2-(4-Chlorophenyl)furanAnilinePd(OAc)₂ (2 mol%) / BrettPhos (4 mol%)K₃PO₄t-BuOH11012-2465-80

Experimental Protocol: Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the 2-(4-halophenyl)furan (1.0 eq), the amine (1.2 eq), a base (e.g., NaOtBu, 1.4 eq), the palladium precursor, and the phosphine ligand are combined in an anhydrous, deoxygenated solvent (e.g., toluene). The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, concentrated, and the residue is purified by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->pd2_amido_complex re Reductive Elimination pd2_amido_complex->re re->pd0 reactant Ar-X reactant->oa amine R₂NH amine->amine_coordination product Ar-NR₂ product->re base Base base->amine_coordination

General Experimental Workflow

The successful execution of these cross-coupling reactions relies on a systematic and carefully controlled experimental setup. The following diagram illustrates a general workflow applicable to all three reaction types discussed.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Coupling Partner - Base - Solvent start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst reaction Heat to Reaction Temperature with Stirring catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Quench Reaction - Extraction monitor->workup Complete purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end End analysis->end

Conclusion

Comparative Analysis of the Biological Activities of 2-(4-Bromophenyl)furan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] The incorporation of a 2-(4-Bromophenyl)furan moiety has been a strategic approach in the design of novel therapeutic agents, demonstrating significant potential in antimicrobial and anticancer applications. This guide provides a comparative overview of the biological activities of various this compound analogs, supported by experimental data and detailed protocols to facilitate further research and development.

Antibacterial Activity of N-(4-Bromophenyl)furan-2-carboxamide Analogs

A study by Siddiqa et al. (2022) explored the antibacterial potential of N-(4-bromophenyl)furan-2-carboxamide and its derivatives against several clinically isolated drug-resistant bacterial strains. The parent compound, N-(4-bromophenyl)furan-2-carboxamide (3) , demonstrated notable efficacy, particularly against NDM-positive A. baumannii.[4][5]

Quantitative Data Summary
CompoundDerivative StructureTest StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm) at 50mg
3 N-(4-bromophenyl)furan-2-carboxamideCRAB (A. baumannii)12.52518
CRE (K. pneumoniae)255014
E. cloacae255013
MRSA (S. aureus)5010011
5c (Structure with additional substitution)CRAB (A. baumannii)>100>1008
CRE (K. pneumoniae)>100>1007
E. cloacae>100>1007
MRSA (S. aureus)>100>1006
Meropenem (Standard Antibiotic)CRAB (A. baumannii)>100>1004

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from Siddiqa et al. (2022).[4][5]

Experimental Protocols

Synthesis of N-(4-Bromophenyl)furan-2-carboxamide (3): To a solution of 4-bromoaniline (1.0 eq.) and triethylamine (1.0 eq.) in dry dichloromethane (DCM) cooled to 0°C, furan-2-carbonyl chloride (1.0 eq.) was added. The reaction mixture was stirred at room temperature for 18 hours. The completion of the reaction was monitored by thin-layer chromatography (TLC).[4]

Antibacterial Susceptibility Testing (Agar Well Diffusion Method): The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method. Bacterial cultures were grown overnight and then spread onto Mueller-Hinton agar plates. Wells were created in the agar, and different concentrations of the test compounds were added to the wells. The plates were incubated, and the diameter of the zone of inhibition was measured.[4]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: MIC and MBC values were determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a 96-well microtiter plate. Bacterial suspensions were added to each well, and the plates were incubated. The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth. For MBC determination, aliquots from the wells with no visible growth were plated on fresh agar, and the lowest concentration that resulted in no bacterial growth was recorded as the MBC.[4]

Experimental Workflow: Antibacterial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antibacterial Activity Evaluation cluster_analysis Data Analysis S1 React furan-2-carbonyl chloride with 4-bromoaniline S2 Purify N-(4-bromophenyl)furan-2-carboxamide (3) and its analogs (5a-i) S1->S2 A2 Agar Well Diffusion Assay S2->A2 A4 Broth Microdilution for MIC/MBC S2->A4 A1 Prepare bacterial cultures (A. baumannii, K. pneumoniae, etc.) A1->A2 A1->A4 A3 Measure Zones of Inhibition A2->A3 D1 Compare activity of analogs to parent compound and standard drug A3->D1 A5 Determine MIC and MBC values A4->A5 A5->D1

Caption: Workflow for synthesis and antibacterial evaluation of furan analogs.

Anticancer Activity of 5-(4-Bromophenyl)furan-2-carbaldehyde Analogs

Derivatives of 5-(4-bromophenyl)furan-2-carbaldehyde have been investigated for their potential as anticancer agents.[6] While specific quantitative data for a series of these analogs is not detailed in the provided search results, the general approach involves evaluating their cytotoxicity against cancer cell lines. Furan derivatives have been noted for their anticancer properties, with some showing potent cytotoxic activities at the nanomolar level against various human cancer cell lines.[7]

Potential Signaling Pathway Involvement

Furan-based compounds may exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often aberrantly activated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[6]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_drug Mechanism of Action PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Furan This compound Analog Furan->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity: The in vitro anticancer activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]

Anti-inflammatory Activity of 2-Arylbenzo[b]furan Derivatives

While not direct analogs of this compound, 2-arylbenzo[b]furan derivatives, which share the core 2-arylfuran structure, have been shown to possess potent anti-inflammatory properties through the inhibition of human lipoxygenases (LOXs).[8][9] This suggests a potential avenue for the anti-inflammatory activity of this compound analogs as well. The presence of aromatic rings in the structure of furan derivatives is known to strongly influence their biological activity.[10]

Quantitative Data Summary of 2-Arylbenzo[b]furan Derivatives Against LOXs
CompoundIC50 (µM) vs 5-LOXIC50 (µM) vs 12-LOXIC50 (µM) vs 15-LOX
Moracin C (1) 1.6 ± 0.20.9 ± 0.11.9 ± 0.3
Artoindonesianin B-1 (2) 4.2 ± 0.52.5 ± 0.35.1 ± 0.6

Data from a study on natural 2-arylbenzo[b]furan derivatives, indicating potential for anti-inflammatory activity in related structures.[8][9]

Experimental Protocols

Lipoxygenase (LOX) Inhibition Assay: The inhibitory activity of compounds against human LOXs (5-LOX, 12-LOX, and 15-LOX) can be determined by measuring the formation of conjugated dienes from a suitable substrate (e.g., linoleic acid or arachidonic acid). The increase in absorbance at a specific wavelength (e.g., 234 nm) is monitored spectrophotometrically. The IC50 values are calculated from the dose-response curves.[8]

References

Validating the Structure of 2-(4-Bromophenyl)furan: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of small organic molecules, using 2-(4-Bromophenyl)furan as a case study. While a specific crystal structure for this compound is not publicly available, this document will leverage data from structurally related compounds to illustrate the principles and data interpretation involved in its structural elucidation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography is a powerful technique that provides unambiguous, high-resolution three-dimensional structural information of molecules in the solid state.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and stereochemistry can be determined.[5] This level of detail is crucial for understanding structure-activity relationships and for rational drug design.[4]

Illustrative Crystallographic Data for a this compound Derivative

While a Crystallographic Information File (CIF) for this compound is not available, the following table summarizes key crystallographic data from a closely related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, which contains the this compound moiety.[6] This data provides an example of the type of information obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Crystal Data
Chemical FormulaC₁₉H₁₃BrN₂O
Formula Weight365.21
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a (Å)15.58979 (16)
b (Å)10.33883 (10)
c (Å)9.91195 (9)
α (°)90
β (°)90
γ (°)90
Volume (ų)1597.61 (3)
Z4
Data Collection
RadiationCu Kα (λ = 1.54178 Å)
Temperature (K)100
Refinement
R-factor (%)4.7
Data Source[6]
Experimental Protocol for Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.[4]

1. Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the compound.[4] Common crystallization techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

2. Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[1] Modern diffractometers are typically equipped with sensitive detectors and are often located at synchrotron facilities for access to high-intensity X-ray sources.[1]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a critical challenge in crystallography where the phase information of the diffracted waves is lost, is then solved using computational methods.[1] One common method for small molecules is direct methods. Once an initial structural model is obtained, it is refined against the experimental data to improve its accuracy. The final result is a detailed three-dimensional model of the molecule.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential, often complementary, tools for structural validation, particularly in solution.[2][7][8][9]

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (single crystal)Solution or Solid-stateGas phase (ions)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (¹H, ¹³C), chemical environment of nuclei, molecular dynamics in solutionMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic resolution (typically < 1 Å)Lower resolution than crystallography, provides average structure in solutionProvides mass-to-charge ratio, no direct spatial information
Strengths Unambiguous determination of absolute structure.[4] Provides high-precision data.[2][9]Provides information about the molecule's structure and dynamics in a biologically relevant solution state.[2][7][9] Does not require crystallization.[2]High sensitivity, requires very small sample amounts. Provides molecular formula confirmation.[10]
Limitations Requires well-ordered single crystals, which can be difficult to obtain.[4] Provides a static picture of the molecule.Can be complex to interpret for large molecules. Generally limited to molecules below ~50 kDa.[9]Does not provide information on stereochemistry or the 3D arrangement of atoms.

Experimental Protocols for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and chemical environment of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the sample in an NMR spectrometer. Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis: Process the raw data (Fourier transformation). Integrate proton signals and analyze chemical shifts and coupling constants to elucidate the molecular structure. 2D NMR experiments help to establish through-bond and through-space correlations between atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.[10]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different structural validation techniques.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation

Experimental workflow for X-ray crystallography.

logical_relationship cluster_techniques Structural Validation Techniques cluster_info Information Obtained compound This compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms xray_info 3D Structure (Solid State) xray->xray_info yields nmr_info Connectivity & Dynamics (Solution) nmr->nmr_info yields ms_info Molecular Weight & Formula ms->ms_info yields

References

Cross-Validation of Analytical Methods for 2-(4-Bromophenyl)furan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification and characterization of pharmaceutical intermediates and active ingredients are paramount. This guide provides a comprehensive comparison of analytical methodologies for 2-(4-Bromophenyl)furan, a key building block in medicinal chemistry. The focus is on the cross-validation of common analytical techniques, ensuring data integrity and reliability across different methods. While specific cross-validation data for this compound is not extensively published, this guide synthesizes established analytical techniques for furan derivatives and general principles of method validation to provide a robust framework.

The Role of Orthogonal Analytical Methods

Cross-validation of analytical methods involves comparing the results from two or more distinct methodologies to ensure their equivalence and reliability.[1] This is crucial when methods are transferred between laboratories, updated, or when different techniques are used to support various stages of drug development.[1] The use of orthogonal methods—techniques that rely on different chemical or physical principles—provides a high degree of confidence in the analytical results. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as excellent orthogonal methods for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.[2][3]

Comparative Performance of Analytical Methods

The selection of an analytical method is often a balance between performance characteristics, sample matrix, and the intended purpose of the analysis. The following table summarizes illustrative performance data for the analysis of this compound based on typical values for similar furan derivatives.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantification, Purity AssessmentQuantification, Impurity IdentificationStructural Elucidation, Identification
Linearity (R²) > 0.999> 0.999Not Applicable for Quantification
Accuracy (% Recovery) 98 - 102%95 - 105%Not Applicable for Quantification
Precision (%RSD) < 2%< 5%Not Applicable for Quantification
Limit of Detection (LOD) ng/mL rangepg/mL rangemg range
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangemg range
Specificity High (with potential for co-elution)Very High (mass fragmentation pattern)Very High (unique spectral fingerprint)

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC, GC-MS, and NMR analysis of this compound, adapted from established methods for related compounds.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standards and samples, and quantify the amount of this compound by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for trace-level quantification and impurity identification.[4]

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector temperature: 280 °C

    • Carrier gas: Helium at a constant flow rate.

    • Oven temperature program: Start at a suitable temperature, then ramp to a final temperature to ensure separation from any impurities.

    • MS source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using the molecular ion and characteristic fragment ions of this compound.

  • Analysis: Analyze the samples and quantify using the calibration curve. The mass spectrum will confirm the identity of the peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structural elucidation of small molecules.[3][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.

  • 2D NMR (Optional): For complex structures or to confirm assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[6][7]

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

Visualizing Analytical Workflows

Diagrams can effectively illustrate complex processes and relationships in analytical chemistry.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective: Method Comparison select_methods Select Orthogonal Methods (e.g., HPLC & GC-MS) define_objective->select_methods define_acceptance_criteria Define Acceptance Criteria select_methods->define_acceptance_criteria prepare_samples Prepare Homogeneous Sample Batch define_acceptance_criteria->prepare_samples analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc analyze_gcms Analyze Samples by GC-MS prepare_samples->analyze_gcms compare_results Compare Quantitative Results analyze_hplc->compare_results analyze_gcms->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test) compare_results->statistical_analysis conclusion Conclusion: Methods are Equivalent? statistical_analysis->conclusion

Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.

analytical_techniques_relationship cluster_quantification Quantitative Analysis cluster_identification Structural Identification compound This compound Analysis hplc HPLC-UV (Purity, Assay) compound->hplc Quantification gcms GC-MS (Trace Impurities, Assay) compound->gcms Quantification & Identification nmr NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Structure compound->nmr Structural Confirmation ms Mass Spectrometry (from GC-MS) Confirms Molecular Weight & Fragmentation gcms->ms Provides MS data

Caption: Relationship between Analytical Techniques for this compound.

References

A Comparative Guide to Catalysts for the Synthesis of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aryl-substituted furans is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2-(4-Bromophenyl)furan serves as a critical building block, offering a reactive handle for further chemical modifications. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the crucial carbon-carbon bond in this synthesis. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of common palladium-based catalysts for the synthesis of this compound and its analogues, supported by experimental data to inform catalyst selection.

Performance Comparison of Palladium Catalysts

The efficacy of a catalyst in the Suzuki-Miyaura coupling is a function of the palladium source and, critically, the associated ligands. Below is a summary of quantitative data for various palladium catalysts used in the synthesis of 2-arylfurans and structurally similar compounds. The data is compiled from studies employing Suzuki-Miyaura cross-coupling reactions, providing a comparative framework for catalyst performance.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80461[1]
PdCl₂2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80455[1]
Pd(II) Complex ¹2-(4-bromophenyl)benzofuran, 4-methoxyphenylboronic acidK₂CO₃EtOH/H₂O80491[1]
Pd(PPh₃)₄5-bromofuran-2-carbaldehyde, (4-bromophenyl)boronic acidK₂CO₃Toluene/Ethanol/H₂O70-8012-16Not specified[2]
PdCl₂(PPh₃)₂/DVB ²2-Bromofuran, Phenylboronic acidK₂CO₃Dioxane/H₂O120383-92 ³[3]

¹A specific palladium(II) complex catalyst developed in the cited study. ²DVB: Divinylbenzene (as a support). ³Yield range for various furan-based biaryls.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the Suzuki-Miyaura synthesis of 2-arylfurans.

Protocol 1: Synthesis of 2-Arylbenzo[b]furans using Pd(OAc)₂ or PdCl₂[1]

This protocol details the synthesis of 2-arylbenzo[b]furan derivatives, providing a direct comparison of Pd(OAc)₂ and PdCl₂.

  • Reaction Setup: In a round-bottom flask, combine 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), and potassium carbonate (K₂CO₃, 0.1 mmol).

  • Catalyst Addition: Add the palladium catalyst, either Pd(OAc)₂ (3 mol%) or PdCl₂ (3 mol%).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (6 mL).

  • Reaction Execution: Stir the resulting suspension at 80 °C for 4 hours.

  • Work-up and Purification: After cooling to room temperature, add brine (10 mL) to the mixture. Extract the aqueous layer with dichloromethane (3 x 10 mL). The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by thin-layer chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general method for the coupling of a bromo-furan derivative with a phenylboronic acid.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-bromofuran derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the synthesis and the role of the catalyst, the following diagrams illustrate the general experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 2-Bromofuran Derivative Arylboronic Acid Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Heat and Stir (e.g., 80-120°C) C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: General experimental workflow for the Suzuki-Miyaura synthesis of 2-arylfurans.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 + Base PdII_Aryl_R Ar-Pd(II)-R Ln Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate catalyst system is a critical decision in the synthesis of this compound and its derivatives. While Pd(PPh₃)₄ is a widely used and effective catalyst, the data suggests that specialized Pd(II) complexes can offer superior yields under aqueous conditions. For reactions involving challenging substrates, the use of more sophisticated phosphine ligands in conjunction with a palladium source like Pd(OAc)₂ can be advantageous. The provided experimental protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic strategies for this important class of compounds. Further screening of ligands and reaction conditions is often necessary to achieve optimal results for a specific substrate combination.

References

A Comparative Benchmarking of Synthesis Routes for 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of four prominent palladium-catalyzed cross-coupling reactions for the synthesis of 2-(4-Bromophenyl)furan: the Suzuki-Miyaura, Negishi, Stille, and Heck couplings. The objective is to offer a clear, data-driven analysis of their respective efficiencies, supported by detailed experimental protocols.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds and functional organic materials. The selection of an optimal synthetic route can significantly impact overall yield, purity, cost, and scalability. This comparative guide evaluates the performance of four widely-used, palladium-catalyzed cross-coupling methods to inform the selection of the most suitable approach for a given research or development objective.

Comparative Efficiency of Synthesis Routes

The following table summarizes the quantitative data for the different synthesis routes of this compound. The data highlights key performance indicators such as reaction yield, temperature, reaction time, and catalyst loading, allowing for a direct comparison of the efficiency of each method.

Reaction Reactants Catalyst Base/Additive Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Coupling 2-Furylboronic acid, 1-Bromo-4-iodobenzenePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/Ethanol/Water70-8012-16~90%
Negishi Coupling 2-Furylzinc chloride, 1-Bromo-4-iodobenzenePd(OAc)₂ (2 mol%) / CPhos (4 mol%)-THF2512High (exact % not specified)
Stille Coupling 2-(Tributylstannyl)furan, 1-Bromo-4-iodobenzenePd(PPh₃)₄ (2-3 mol%) / CuICsFDMF601664%
Direct C-H Arylation (Heck-type) Furan, 1-Bromo-4-iodobenzenePd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)K₂CO₃ / PivOHDMAc14024Moderate (exact % not specified)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established literature procedures and offer a foundation for reproducible experimental work.

Suzuki-Miyaura Coupling

This method couples an organoboron compound with an organohalide. Due to the differential reactivity of the halogens in 1-bromo-4-iodobenzene, the reaction can be performed selectively at the more reactive carbon-iodine bond.

Materials:

  • 2-Furylboronic acid

  • 1-Bromo-4-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 1-bromo-4-iodobenzene (1.0 eq.), 2-furylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide. This method is known for its high functional group tolerance.[1]

Materials:

  • Furan

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂)

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • CPhos (a biaryldialkylphosphine ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of 2-Furylzinc chloride:

    • In a flame-dried flask under an inert atmosphere, dissolve furan (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78°C and slowly add n-butyllithium (1.0 eq.). Stir for 1 hour at this temperature.

    • In a separate flask, prepare a solution of zinc chloride (1.1 eq.) in anhydrous THF.

    • Slowly add the freshly prepared 2-lithiofuran solution to the zinc chloride solution at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction:

    • In a separate flask, dissolve 1-bromo-4-iodobenzene (1.0 eq.), palladium(II) acetate (0.02 eq.), and CPhos (0.04 eq.) in anhydrous THF.

    • Slowly add the prepared 2-furylzinc chloride solution to the catalyst mixture at room temperature.

    • Stir the reaction mixture for 12 hours at room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Stille Coupling

The Stille reaction utilizes an organotin compound as the coupling partner. While effective, the toxicity of organotin reagents is a significant drawback.[2]

Materials:

  • 2-(Tributylstannyl)furan

  • 1-Bromo-4-iodobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 2-(tributylstannyl)furan (1.1 eq.), 1-bromo-4-iodobenzene (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), copper(I) iodide (0.06 eq.), and cesium fluoride (2.0 eq.).

  • Add anhydrous DMF as the solvent.

  • Heat the mixture to 60°C and stir for 16 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Direct C-H Arylation (Heck-type Reaction)

Direct C-H arylation is an atom-economical approach that avoids the pre-functionalization of the furan ring. However, it often requires harsher reaction conditions.[3]

Materials:

  • Furan

  • 1-Bromo-4-iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a pressure tube, add 1-bromo-4-iodobenzene (1.0 eq.), furan (2.0 eq.), palladium(II) acetate (0.02 eq.), tri(o-tolyl)phosphine (0.04 eq.), potassium carbonate (2.0 eq.), and pivalic acid (0.5 eq.).

  • Add DMAc as the solvent.

  • Seal the tube and heat the reaction mixture to 140°C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Synthesis Route Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound from its respective starting materials.

Synthesis_Workflow cluster_sm Starting Materials cluster_reactions Palladium-Catalyzed Cross-Coupling Furan Furan Heck Direct C-H Arylation Furan->Heck Furylboronic 2-Furylboronic Acid Suzuki Suzuki-Miyaura Furylboronic->Suzuki Furylstannane 2-(Tributylstannyl)furan Stille Stille Furylstannane->Stille Furylzinc 2-Furylzinc Chloride Negishi Negishi Furylzinc->Negishi ArylHalide 1-Bromo-4-iodobenzene ArylHalide->Suzuki ArylHalide->Negishi ArylHalide->Stille ArylHalide->Heck Product This compound Suzuki->Product Negishi->Product Stille->Product Heck->Product

Caption: Palladium-catalyzed synthesis routes to this compound.

Conclusion

The choice of synthesis route for this compound depends on several factors, including the desired yield, tolerance to functional groups, cost of reagents, and concerns about toxicity. The Suzuki-Miyaura coupling appears to offer a high yield under relatively mild conditions. The Negishi coupling is also a strong candidate, known for its broad applicability. While the Stille coupling provides a moderate yield, the toxicity of tin reagents is a significant consideration. Direct C-H arylation represents a more atom-economical approach but may require more optimization to achieve high efficiency. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the research or development project.

References

In-Vitro Efficacy of 2-(4-Bromophenyl)furan Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a 4-bromophenyl group at the 5-position of the furan ring can enhance lipophilicity and potentially improve interactions with biological targets.[3] This guide provides a comparative overview of the in-vitro performance of various 2-(4-Bromophenyl)furan derivatives, supported by experimental data and detailed protocols to aid in research and development.

Anticancer Activity

Derivatives of 5-aryl-furan-2-carbaldehyde, particularly those with a 4-bromophenyl substituent, have shown promising anticancer activities.[3] The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways like PI3K/Akt/mTOR.[3][4]

Comparative In-Vitro Cytotoxicity

The cytotoxic effects of furan derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.

Compound IDDerivative TypeCell LineIC50 (µM)Reference
AM2 5-(4-bromophenyl)furan-2-yl chalconeMCF-78.5[3]
AM1 5-(4-chlorophenyl)furan-2-yl chalconeMCF-710.2[3]
AM3 5-(2,4-dichlorophenyl)furan-2-yl chalconeMCF-7Not Specified[3]
Compound 4 Pyridine carbohydrazide derivative of furanMCF-74.06[5]
Compound 7 N-phenyl triazinone derivative of furanMCF-72.96[5]
Compound 1 Tricarbonyl precursor to furan derivativeHeLa~0.08-8.79[4]
Compound 24 Furan derivativeHeLa~0.08-8.79[4]
Compound 24 Furan derivativeSW620Moderate to Potent[4]
Compound 26 Furan derivativeSW620Moderate to Potent[4]
Compound 32 Furan derivativeSW620Moderate to Potent[4]
Compound 35 Furan derivativeSW620Moderate to Potent[4]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized furan derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.[3]

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treat_cells Treat cells with furan derivatives adherence->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_mtt Add MTT solution incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add solubilizing agent (e.g., DMSO) incubate_mtt->add_dmso read_absorbance Measure absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end PI3K_Akt_mTOR_Pathway furan This compound Derivative pi3k PI3K furan->pi3k inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation promotes apoptosis Apoptosis mtor->apoptosis inhibits Antimicrobial_Screening_Workflow cluster_agar_well Agar Well Diffusion cluster_mic MIC Determination inoculate_agar Inoculate agar with microorganism create_wells Create wells in agar inoculate_agar->create_wells add_compound_well Add test compound to wells create_wells->add_compound_well incubate_plate Incubate plate add_compound_well->incubate_plate measure_zone Measure zone of inhibition incubate_plate->measure_zone end End measure_zone->end serial_dilution Perform serial dilutions in 96-well plate add_inoculum Add bacterial inoculum serial_dilution->add_inoculum incubate_mic Incubate plate add_inoculum->incubate_mic visual_assessment Visually assess for growth incubate_mic->visual_assessment visual_assessment->end start Start qualitative Qualitative Screening start->qualitative quantitative Quantitative Screening start->quantitative qualitative->inoculate_agar quantitative->serial_dilution

References

Head-to-Head Comparison: Unveiling the Versatility of 2-(4-Bromophenyl)furan in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. 2-(4-Bromophenyl)furan has emerged as a versatile scaffold in medicinal chemistry, organic synthesis, and materials science. This guide provides an objective, data-driven comparison of its performance against relevant alternatives, offering insights into its potential and practical applications.

The unique structural attributes of this compound—a furan ring providing a biocompatible and electronically tunable core, and a bromophenyl group serving as a key handle for synthetic transformations—underpin its utility. This document delves into its applications as a precursor for potent antibacterial agents, a substrate in pivotal cross-coupling reactions, and a component in advanced organic electronics.

Medicinal Chemistry: A Scaffold for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria necessitates the development of new therapeutic agents. Furan-containing compounds have shown considerable promise in this arena. A notable derivative, N-(4-bromophenyl)furan-2-carboxamide, has demonstrated significant efficacy against clinically isolated, drug-resistant bacterial strains.

Quantitative Comparison of Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of N-(4-bromophenyl)furan-2-carboxamide against several extensively drug-resistant (XDR) pathogens, compared to the standard antibiotic Meropenem.[1]

Bacterial StrainPathogen TypeN-(4-bromophenyl)furan-2-carboxamide MIC (mg/mL)N-(4-bromophenyl)furan-2-carboxamide MBC (mg/mL)Meropenem Zone of Inhibition (mm)
Carbapenem-resistant Acinetobacter baumannii (CRAB)Gram-negative6.2512.54
Carbapenem-resistant Klebsiella pneumoniae (CRKP)Gram-negative6.2512.5Not specified
Carbapenem-resistant Enterobacter cloacae (CREC)Gram-negative6.2512.5Not specified
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive12.525Not specified

Data sourced from Siddiqa et al., 2022.[1]

The data clearly indicates the potent antibacterial activity of the this compound derivative, particularly against Gram-negative XDR pathogens where standard antibiotics like meropenem show limited efficacy.[1]

Experimental Protocols

Synthesis of N-(4-Bromophenyl)furan-2-carboxamide [1]

  • Reaction Setup: In a clean, dry Schlenk flask, dissolve 4-bromoaniline (1.0 eq., 2.30 mmol) in 15 mL of dry dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.0 eq., 2.30 mmol) to the solution.

  • Acylation: Cool the mixture in an ice bath and add furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up: After completion, wash the reaction mixture with 1N HCl, a 10% solution of NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1][2]

  • Bacterial Strains: Use clinically isolated strains of CRAB, CRKP, CREC, and MRSA.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard.

  • Broth Dilution for MIC: Perform serial dilutions of the synthesized compound in Mueller-Hinton broth in a 96-well microtiter plate. Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

  • MBC Determination: Subculture 10 µL from the wells showing no growth onto nutrient agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that prevents any bacterial growth on the agar plates.

Workflow for Antibacterial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening s1 Furan-2-carbonyl chloride + 4-bromoaniline s2 Acylation Reaction s1->s2 s3 Purification s2->s3 s4 N-(4-bromophenyl)furan- 2-carboxamide s3->s4 a1 Prepare compound dilutions s4->a1 Test Compound a2 Inoculate with bacterial strains a1->a2 a3 Incubate plates a2->a3 a4 Determine MIC a3->a4 a5 Determine MBC a4->a5

Caption: Workflow for synthesis and antibacterial evaluation.

Organic Synthesis: A Versatile Partner in Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional group that allows for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in creating carbon-carbon bonds, which is a cornerstone of modern drug discovery and materials science.[3][4]

Quantitative Comparison of Suzuki-Miyaura Coupling Yields
Aryl BromideArylboronic AcidCatalyst SystemBaseSolventYield (%)
N-(4-bromophenyl)furan-2-carboxamide4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O83
5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60
4-bromobenzoyl chloridephenylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene95

Data compiled from multiple sources.[1][5][6]

The high yields achievable with the N-(4-bromophenyl)furan-2-carboxamide highlight its utility as a building block in Suzuki-Miyaura cross-coupling reactions.[1] The reactivity of the C-Br bond allows for efficient bond formation, making it a reliable substrate for generating molecular complexity.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a solution of N-(4-bromophenyl)furan-2-carboxamide (1.0 eq) in a mixture of 1,4-dioxane and water, add the respective arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).[4]

  • Inert Atmosphere: Degas the reaction mixture and maintain it under an inert atmosphere (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture at 80-100 °C for 8-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR' L2 Ar-Pd(II)-OR' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-OR' L2 Ligand Exchange (Base) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-OR' L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials Science: A Promising Component for Organic Electronics

Furan-based organic semiconductor materials are gaining attention for their potential in a variety of electronic applications, including organic light-emitting diodes (OLEDs), due to their favorable electronic properties and potential for sustainable sourcing.[7][8] The inclusion of a bromophenyl group offers a route to further functionalization and tuning of the material's properties.

Quantitative Comparison of Furan- vs. Thiophene-Based Emitters

While specific performance data for OLEDs based on this compound is limited, a comparison between a furan-cored and a thiophene-cored aggregation-induced emission (AIE) luminogen provides insight into the potential of the furan moiety in light-emitting materials.

PropertyTPE-F (Furan-cored)TPE-T (Thiophene-cored)
Solid-State Quantum Yield50%18%
Maximum Luminance24,298 cd m⁻²Not Reported
Maximum External Quantum Efficiency (EQE)3.67%Not Reported
Turn-on Voltage3.3 VNot Reported

Data for TPE-F (tetraphenylethylene-furan) and TPE-T (tetraphenylethylene-thiophene) from Mei et al., 2017.[7]

The significantly higher solid-state quantum yield of the furan-cored AIEgen suggests that furan can be a superior building block for highly emissive materials compared to its thiophene analogue.[7] The promising performance of the TPE-F-based OLED underscores the potential of furan derivatives in organic electronics.

Experimental Protocol for OLED Fabrication and Characterization

A general protocol for the fabrication of a solution-processed OLED is as follows:

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.

  • Emissive Layer (EML) Deposition: In an inert atmosphere (e.g., a glove box), spin-coat a solution of the emissive material (e.g., a this compound derivative) dissolved in a suitable organic solvent (e.g., toluene) onto the HIL.

  • Cathode Deposition: Deposit a metal cathode (e.g., Calcium followed by Aluminum) onto the EML via thermal evaporation under high vacuum.[7]

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. The external quantum efficiency (EQE) can be calculated from the luminance and current density data.

Structure of a Standard OLED Device

G cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: A typical multilayer structure of an Organic Light-Emitting Diode (OLED).

References

A Comparative Guide to Confirming the Purity of 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis and other common chromatographic and spectroscopic methods for confirming the purity of 2-(4-Bromophenyl)furan.

Elemental Analysis: A Fundamental Assessment of Purity

Elemental analysis is a foundational technique that determines the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, and other elements to the theoretical values calculated from the molecular formula, a direct assessment of purity can be made.[1] For a new compound, an accuracy to within ±0.3% is generally expected, while for routine confirmation, a deviation of up to ±0.4% is often considered acceptable.[2]

Theoretical Elemental Composition of this compound

The molecular formula for this compound is C₁₀H₇BrO. The theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0110120.1053.84
HydrogenH1.0177.073.17
BromineBr79.90179.9035.81
OxygenO16.00116.007.17
Total 223.07 100.00
Experimental Protocol for Elemental Analysis

A standard protocol for the elemental analysis of a solid organic compound like this compound is as follows:

  • Instrumentation: A CHN/O elemental analyzer is used.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized this compound sample into a tin or silver capsule.

  • Analysis Procedure: The sample is combusted at a high temperature (typically >900 °C) in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector. For bromine analysis, specific combustion and detection methods are employed.

  • Data Analysis: The instrument software calculates the percentage of each element in the sample. These experimental values are then compared to the theoretical percentages.

Alternative and Complementary Purity Determination Methods

While elemental analysis provides a fundamental measure of purity, it may not detect impurities with similar elemental compositions, such as isomers.[3] Therefore, orthogonal analytical techniques are essential for a comprehensive purity assessment.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly used methods.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[4][6] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing a quantitative measure of the main compound relative to any impurities.[1]

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.[7]

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in a suitable solvent, such as acetonitrile, to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for aromatic compounds.[4]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[4]

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds.[4] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7]

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent like dichloromethane or acetone.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for aromatic compounds (e.g., HP-5MS).[8]

    • Carrier Gas: Helium at a constant flow rate.[9]

    • Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points.[9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[10]

  • Data Analysis: The total ion chromatogram (TIC) is used to determine the relative peak areas for purity assessment. The mass spectrum of the main peak is used to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique that can be used for both structural elucidation and purity determination.[11][12] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13]

Experimental Protocol for ¹H NMR Analysis:

  • Instrumentation: A Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.

  • Data Acquisition: Acquire a one-dimensional proton spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

  • Data Analysis: The purity of the sample is determined by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.

Comparison of Purity Analysis Methods

The choice of analytical method depends on various factors, including the properties of the compound, the nature of potential impurities, and the specific requirements of the analysis.

MethodPrincipleAdvantagesLimitations
Elemental Analysis Determines the elemental composition of the sample.Provides a fundamental and direct measure of purity against the theoretical formula.[1]May not detect isomers or impurities with similar elemental compositions.[3] Requires a relatively larger sample amount and is destructive.
HPLC Separates compounds based on their partitioning between a stationary and a mobile phase.[1]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, and provides quantitative results.[4][6]Higher cost of instrumentation and consumables, requires skilled operators.[6]
GC-MS Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass analysis.[4]High sensitivity and specificity, provides structural information for impurity identification.[9]Only suitable for volatile and thermally stable compounds.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, provides detailed structural information, and can be used for quantitative analysis (qNMR).[11][14]Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

G cluster_0 Purity Confirmation Workflow for this compound cluster_1 Chromatographic Methods cluster_2 Spectroscopic Method synthesis Synthesis of This compound initial_screen Initial Purity Screen (e.g., TLC, Melting Point) synthesis->initial_screen elemental_analysis Elemental Analysis (Fundamental Purity) initial_screen->elemental_analysis chromatographic_analysis Chromatographic Analysis (Impurity Profiling) initial_screen->chromatographic_analysis spectroscopic_analysis Spectroscopic Analysis (Structural Confirmation & Purity) initial_screen->spectroscopic_analysis final_purity Final Purity Assessment (≥95% for most applications) elemental_analysis->final_purity hplc HPLC chromatographic_analysis->hplc gcms GC-MS chromatographic_analysis->gcms nmr NMR spectroscopic_analysis->nmr hplc->final_purity gcms->final_purity nmr->final_purity

Caption: Workflow for purity analysis of this compound.

Conclusion

For a comprehensive and robust assessment of the purity of this compound, it is highly recommended to utilize a combination of orthogonal analytical techniques. Elemental analysis provides a fundamental confirmation of the compound's elemental composition, while chromatographic methods like HPLC and GC-MS are excellent for detecting and quantifying impurities. NMR spectroscopy offers invaluable structural confirmation and can also be used for quantitative purity assessment. The selection of the most appropriate methods will depend on the specific requirements of the research or drug development phase.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Bromophenyl)furan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-(4-Bromophenyl)furan with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] In the event of a spill, the material should be carefully collected to avoid dust formation and placed in a suitable, closed container for disposal.[1]

Regulatory Framework

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] These regulations provide a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.[4] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[2][5]

Quantitative Data Summary

Due to the absence of a specific SDS for this compound in the search results, a comprehensive table of quantitative data cannot be provided. However, for context, related brominated and furan-containing compounds exhibit properties that necessitate their classification as hazardous waste. For instance, some brominated compounds are harmful if swallowed and cause skin irritation.[6] Furan itself is an extremely flammable liquid and vapor.[7] Therefore, it is prudent to treat this compound with a high degree of caution.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 14297-34-8
Molecular Formula C10H7BrO[8]
Molecular Weight 223.07 g/mol [8]
General Hazards Assumed to be a halogenated organic compound. Treat as hazardous waste. May be harmful and an irritant.Inferred from similar compounds[1][6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with regulations for hazardous waste. The following steps provide a general procedure:

  • Waste Determination : Assume this compound is a hazardous waste.[9] Do not dispose of it in regular trash or down the drain.[2][10]

  • Segregation : It is critical to collect waste containing this compound separately from non-halogenated waste.[1] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[1]

  • Containerization : Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.[1]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents used.[1][2] The label should also include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact information.[2]

  • Storage : Store the sealed waste container in a designated, secure area, away from incompatible materials.[1] Follow all institutional guidelines for the storage of hazardous waste, which may include secondary containment.[1][11]

  • Arranging for Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2] Do not transport hazardous waste yourself.[11]

  • Record Keeping : Maintain records of all hazardous waste generated and disposed of, as required by regulations.[12]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of treating it as a halogenated hazardous waste is the accepted protocol. The primary disposal method for such compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

A Generation of This compound Waste B Is this a hazardous waste? A->B C YES (Assume hazardous due to halogenated nature) B->C Default assumption E Is the waste mixed with non-halogenated solvents? C->E D Segregate into designated 'Halogenated Organic Waste' container G Label container clearly with 'Hazardous Waste' and contents D->G E->D No F STOP! Do not mix. Consult EHS. E->F Yes H Store in a designated, secure area with secondary containment G->H I Contact Environmental Health & Safety (EHS) or licensed hazardous waste contractor H->I J Arrange for pickup and disposal via high-temperature incineration I->J K Maintain Disposal Records J->K

Disposal workflow for this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 2-(4-Bromophenyl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Bromophenyl)furan

Hazard Assessment

This compound is a brominated aromatic furan. Brominated organic compounds can present significant health and safety hazards, including toxicity, corrosivity, and reactivity.[1] Furan and its derivatives are known to be flammable and can form explosive peroxides upon storage, especially when exposed to air and light.[2][3] Some furan derivatives are suspected of causing genetic defects and cancer.[2] Therefore, this compound should be handled as a hazardous compound with potential for acute toxicity, skin and eye irritation, and flammability.

Operational Plan

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Preparation and Handling:
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Ground all equipment to prevent static discharge.[2][3]

  • Personal Protective Equipment (PPE): Before handling, ensure all necessary PPE is correctly worn.[2]

  • Avoid Contact: Avoid contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][5]

Storage:
  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight.[1][2] For long-term storage, refrigeration at 2-8°C is advisable.[6][7]

  • Incompatibilities: Segregate from incompatible chemicals such as strong oxidizing agents, alkalis, and reducing agents.[1][8]

  • Peroxide Formation: Furan derivatives may form explosive peroxides on prolonged storage.[3] Containers should be dated upon opening and periodically tested for the presence of peroxides.

Spill Management:
  • Minor Spills: Alert personnel in the immediate area. If the compound is flammable, extinguish all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a labeled hazardous waste container.[1]

  • Major Spills: Evacuate the area and contact emergency services.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[2][9]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is recommended.[2] Disposable nitrile or neoprene gloves provide good short-term protection.[2][9] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[2]
Respiratory Protection Use in a certified chemical fume hoodAll handling should occur within a fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges for organic vapors should be used.[10]
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.[2]

Disposal Plan

Improper disposal of brominated organic compounds can cause significant environmental harm and may violate regulations.

  • Waste Categorization: All waste containing this compound must be categorized as halogenated organic waste.[1][11]

  • Solid Waste: Contaminated lab supplies (e.g., gloves, filter paper, absorbent materials) must be collected in a designated and clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled container for halogenated organic waste.[1][11] Do not mix with non-halogenated organic waste.[1]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[4][12]

Workflow for Handling this compound

G prep Preparation handling Handling in Fume Hood prep->handling storage Storage handling->storage Post-Use spill Spill Response handling->spill waste Waste Collection handling->waste During Use storage->handling For Next Use spill->waste Cleanup disposal Final Disposal waste->disposal end Procedure Complete disposal->end ppe Wear Appropriate PPE ppe->prep Start

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.